Picrasin B acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H30O7 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[(2S,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate |
InChI |
InChI=1S/C23H30O7/c1-10-7-15(29-12(3)24)21(27)23(5)13(10)8-16-22(4)14(9-17(25)30-16)11(2)19(28-6)18(26)20(22)23/h10,13-16,20H,7-9H2,1-6H3/t10?,13?,14?,15?,16?,20?,22-,23+/m1/s1 |
InChI Key |
XWNXCBLGFWPHOO-OGGMLMEJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Picrasin B Acetate: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picrasin B acetate (B1210297), a quassinoid natural product, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and total synthesis of Picrasin B acetate. It further details the experimental protocols for evaluating its anti-inflammatory, anticancer, and antibacterial properties, with a focus on its modulation of key signaling pathways. Quantitative data are presented in structured tables for clear comparison, and complex biological and chemical processes are visualized through detailed diagrams. This document serves as an in-depth resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Discovery and History
Picrasin B, a bitter principle, was first isolated from the wood of the Japanese quassia tree, Picrasma quassioides (Simaroubaceae), by Hikino, Ohta, and Takemoto in 1975.[1][2] Their pioneering work involved the extraction and chromatographic separation of various quassinoids, leading to the identification and structural elucidation of Picrasin B. The structure of a related compound, Δ²-Picrasin B, was later determined through spectrometric methods and chemical correlation from Soulamea muelleri.
Initial Isolation and Structure Elucidation
The foundational work by Hikino and his team laid the groundwork for understanding this class of compounds. The isolation procedure they developed is outlined below.
Experimental Protocol: Isolation of Picrasin B
-
Plant Material: Dried wood of Picrasma quassioides.
-
Extraction: The dried wood was chipped and extracted with a suitable solvent such as methanol (B129727) or ethanol. The resulting extract was then partitioned between water and an organic solvent like ethyl acetate to separate compounds based on polarity.
-
Chromatography: The organic solvent extract was subjected to column chromatography on silica (B1680970) gel. Elution with a gradient of solvents (e.g., a mixture of chloroform (B151607) and methanol) was used to separate the different components.
-
Purification: Fractions containing Picrasin B were further purified by repeated column chromatography and recrystallization to yield the pure compound.
-
Structure Elucidation: The structure of Picrasin B was determined using a combination of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), along with chemical derivatization.
Chemical Properties and Synthesis
This compound is the acetylated form of Picrasin B. Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C23H30O7 |
| Molecular Weight | 418.48 g/mol |
| CAS Number | 30315-04-9 |
| Appearance | Powder |
Enantioselective Total Synthesis
The first enantioselective total synthesis of (+)-Picrasin B was achieved by Kim, Kawada, Gross, and Watt in 1990.[1] This landmark synthesis started from the R-(-) enantiomer of the Wieland-Miescher ketone and involved a multi-step process to construct the complex tetracyclic core of the molecule.
Experimental Protocol: Key Steps in the Total Synthesis of (+)-Picrasin B
-
Starting Material: The synthesis commences with the readily available R-(-) enantiomer of the Wieland-Miescher ketone.
-
Formation of the Tricyclic Core: A crucial Diels-Alder reaction is employed to construct the tricyclic system of the molecule.
-
Introduction of the D-ring: A free-radical cyclization of an α-bromo acetal (B89532) is utilized to form the δ-lactol progenitor of the D-ring.
-
Stereochemical Control: The synthesis strategically controls the stereochemistry at multiple chiral centers to achieve the natural configuration of (+)-Picrasin B.
-
Final Modifications: The final steps involve functional group manipulations to complete the synthesis of the target molecule.
A detailed, step-by-step protocol for the total synthesis is a complex and lengthy procedure found in the original publication and is beyond the scope of this guide.
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects. These activities are attributed to its ability to modulate specific cellular signaling pathways.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Signaling Pathway: Inhibition of NF-κB and MAPK Pathways
Caption: this compound's anti-inflammatory mechanism.
Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Signaling
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against key signaling proteins (e.g., phospho-IκBα, total IκBα, phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, and total p38).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The density of the bands is quantified to determine the effect of this compound on the phosphorylation and degradation of the target proteins.
Anticancer Activity
This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. The anticancer activity is often assessed using the MTT assay.
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Quantitative Data: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
| A549 (Lung Carcinoma) | Data not available in the searched literature |
| MCF-7 (Breast Cancer) | Data not available in the searched literature |
| HeLa (Cervical Cancer) | Data not available in the searched literature |
(Note: While Picrasin B and other quassinoids have shown anticancer activity, specific IC50 values for this compound against these cell lines were not found in the provided search results.)
Antibacterial Activity
The antibacterial potential of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium to a specific optical density.
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Quantitative Data: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | Data not available in the searched literature |
| Escherichia coli | Data not available in the searched literature |
(Note: Specific MIC values for this compound against these bacterial strains were not found in the provided search results.)
Conclusion
This compound, a natural product with a rich history, continues to be a molecule of interest for its potential therapeutic applications. Its complex chemical structure has been successfully synthesized, and its biological activities against inflammation, cancer, and bacterial growth are subjects of ongoing research. This technical guide provides a foundational understanding of this compound, from its initial discovery to the experimental methodologies used to evaluate its pharmacological effects. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in drug development.
References
Picrasin B Acetate in Traditional Medicine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B acetate (B1210297) is a quassinoid, a class of bitter compounds, isolated from plants of the Simaroubaceae family, notably Picrasma quassioides.[1][2] This plant has a long history of use in traditional medicine across Asia, particularly in China, Korea, and Japan, for treating a variety of ailments including fever, gastritis, malaria, and parasitic infections.[1][2][3] Modern scientific investigation has begun to validate these traditional uses, revealing a spectrum of pharmacological activities for the constituents of Picrasma quassioides, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] This technical guide provides an in-depth overview of Picrasin B acetate, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows to support further research and drug development efforts.
Quantitative Biological Activity Data
While specific quantitative data for this compound is limited in the currently available literature, data for related compounds from the Picrasma genus provide valuable insights into its potential efficacy. The following tables summarize reported bioactivity data for various quassinoids and extracts from Picrasma species.
Table 1: Anti-inflammatory Activity
| Compound/Extract | Assay | Target/Cell Line | Result | Source(s) |
| Picrasidine I | Osteoclastogenesis Inhibition | RAW 264.7 | Inhibition of osteoclast formation | [4] |
| 4-methoxy-5-hydroxycanthin-6-one | DPPH radical scavenging | - | IC50: 84.037 μM | [4] |
| P. quassioides combination with azithromycin | Inhibition of NO, TNF-α, and IL-6 release | Klebsiella pneumoniae-induced lung histopathology | Synergistic inhibition | [4] |
Table 2: Anticancer Activity
| Compound/Extract | Cell Line(s) | Activity | IC50 Value(s) | Source(s) |
| Picroside B | P388 lymphocytic leukemia | Growth inhibition | Not specified | [4] |
| Dehydrocrenatidine | Nasopharyngeal carcinoma | Apoptosis induction | Not specified | [4] |
| Picrasidine G | MDA-MB468 (triple-negative breast cancer) | Reduced viability, increased apoptosis | Not specified | [4] |
| Picrasidine F | HeLa (cervical cancer) | Inhibition of proliferation, promotion of apoptosis | Not specified | [4] |
| P. quassioides ethanol (B145695) extract | SiHa (cervical cancer) | Apoptosis induction | Not specified | [4] |
| β-carboline alkaloid (β-CCE) | Cervical cancer cells | Apoptosis induction | Not specified | [4] |
Table 3: Antimicrobial Activity
| Compound/Extract | Microorganism(s) | Activity | MIC Value(s) | Source(s) |
| Picrasidine F, G, and S | Staphylococcus aureus | Antibacterial and cytotoxic | Not specified | [4] |
| β-carboline molecules | Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger | Moderate antimicrobial | 32–64, 4–8, 16–64, and 16–32 μg/mL, respectively | [5] |
Signaling Pathways and Mechanisms of Action
Several signaling pathways are implicated in the pharmacological effects of compounds isolated from Picrasma quassioides. While direct evidence for this compound is still emerging, the following pathways are key targets for related compounds and provide a framework for future investigation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.[4] Some compounds from P. quassioides have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis.[4] Regulation of the JNK and ERK signaling pathways by compounds from P. quassioides has been observed in the context of cancer cell apoptosis.[4]
References
- 1. zellx.de [zellx.de]
- 2. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In Vitro Profile of Picrasin B Acetate: A Landscape of Limited Data
A comprehensive review of publicly available scientific literature reveals a significant scarcity of specific in vitro studies focused on Picrasin B acetate (B1210297). While the broader class of quassinoids, isolated from the plant Picrasma quassioides, has been the subject of numerous pharmacological investigations, Picrasin B acetate itself remains largely uncharacterized in terms of its specific molecular mechanisms and quantitative biological activities. This lack of dedicated research prevents the construction of a detailed technical guide with extensive quantitative data, experimental protocols, and defined signaling pathways as requested.
The available literature primarily discusses the activities of the parent compound, Picrasin B, and other related quassinoids. These studies suggest that compounds from Picrasma quassioides possess a range of biological activities, including neuroprotective and anti-cancer effects. However, the specific contributions of the acetate functional group in this compound to its potential bioactivity have not been elucidated in the reviewed preliminary in vitro studies.
Due to the absence of specific data for this compound, it is not possible to provide the requested detailed summary tables of quantitative data, experimental protocols, or diagrams of signaling pathways. Further dedicated in vitro research is required to determine the specific biological profile of this compound, including its cytotoxic and neuroprotective potential, and to identify the molecular pathways through which it may exert its effects. Researchers and drug development professionals are encouraged to address this knowledge gap through targeted in vitro screening and mechanistic studies.
Unveiling the Anti-Inflammatory Potential of Picrasin B Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B, a prominent quassinoid isolated from the traditional medicinal plant Picrasma quassioides, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the anti-inflammatory properties of Picrasin B and related quassinoids. The anti-inflammatory effects of compounds from Picrasma quassioides are primarily attributed to their ability to modulate key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and development in this area.
Quantitative Data on Anti-Inflammatory Activity
While specific quantitative data for Picrasin B acetate (B1210297) is limited in the reviewed literature, studies on closely related quassidines from Picrasma quassioides provide valuable insights into the potential potency of this class of compounds. The following table summarizes the inhibitory concentrations (IC₅₀) of quassidines against the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated mouse macrophage (RAW 264.7) cells.
| Compound Class | Mediator/Cytokine | Assay System | IC₅₀ Value (µM) | Reference |
| Quassidines | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | 89.39–100.00 | [1] |
| Quassidines | Tumor Necrosis Factor-alpha (TNF-α) | LPS-stimulated RAW 264.7 cells | 88.41 | [1] |
| Quassidines | Interleukin-6 (IL-6) | LPS-stimulated RAW 264.7 cells | >100 | [1] |
Note: This data is for a class of compounds (quassidines) from Picrasma quassioides and serves as a proxy for the potential activity of Picrasin B acetate.
Core Mechanisms of Action: Signaling Pathway Modulation
The anti-inflammatory activity of quassinoids, including Picrasin B, is largely mediated by the interruption of pro-inflammatory signaling cascades. The two primary pathways implicated are the NF-κB and MAPK pathways, which are central regulators of inflammatory gene expression.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the expression of genes involved in inflammation, including those encoding for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Compounds from Picrasma quassioides have been shown to inhibit this process.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It comprises several subfamilies, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes. Inhibition of MAPK phosphorylation is a key mechanism by which anti-inflammatory compounds exert their effects.
Experimental Protocols
The following protocols outline standard methodologies for evaluating the in vitro and in vivo anti-inflammatory effects of compounds like this compound.
In Vitro Experimental Workflow
References
The emergence and spread of drug-resistant Plasmodium strains, the causative agents of malaria, present a significant global health challenge, necessitating the discovery and development of novel antimalarial agents.[1] Quassinoids, a class of highly oxygenated triterpenes derived from plants of the Simaroubaceae family, have garnered considerable attention for their potent biological activities, including significant antimalarial properties.[2][3] These natural products, used traditionally to treat fever and malaria, represent a promising source for new malaria chemotherapy, particularly for combating strains resistant to existing drugs.[4][5] This guide provides a comprehensive overview of the antimalarial activity of Picrasin B and its related quassinoids, focusing on quantitative data, experimental methodologies, and proposed mechanisms of action.
Quantitative Analysis of Antimalarial Activity
The antimalarial efficacy of Picrasin B and other quassinoids has been evaluated in numerous studies. The following tables summarize the key quantitative data from in vitro and in vivo assessments.
In Vitro Antimalarial Activity of Quassinoids
The in vitro activity of quassinoids is typically assessed against various strains of Plasmodium falciparum, including both chloroquine-sensitive and chloroquine-resistant lines. The half-maximal inhibitory concentration (IC50) is the primary metric used to quantify potency.
| Compound | Plasmodium falciparum Strain | IC50 | Cytotoxicity (Cell Line) | Reference |
| Picrasin B | P. falciparum | Low activity (IC50 = 8 µM) | Not Specified | [6] |
| Simalikalactone D | Chloroquine-resistant | Complete inhibition at 0.005 µg/mL | Not Specified | [7] |
| Glaucarubinone | Chloroquine-resistant | 0.006 µg/mL | Not Specified | [3][7] |
| Soularubinone | Chloroquine-resistant | 0.006 µg/mL | Not Specified | [7] |
| Bruceantin | Not Specified | nM level | Not Specified | [3] |
| 4-methoxy-1-vinyl-β-carboline | P. falciparum isolates | 2.4 µg/mL | Not Specified | [8] |
| 6-hydroxy-4-methoxy-1-vinyl-β-carboline | P. falciparum isolates | 3.2 µg/mL | Not Specified | [8] |
In Vivo Antimalarial Activity of Quassinoids
In vivo studies, typically conducted in rodent models infected with Plasmodium berghei, provide crucial data on the efficacy of these compounds in a living organism.
| Compound / Extract | Animal Model | Dosage | Parasitemia Suppression | Reference |
| Picrasma javanica Extract | P. berghei-infected mice | 100 mg/kg | 13.3% | [9] |
| 200 mg/kg | 36.4% | [9] | ||
| 400 mg/kg | 52.5% | [9] | ||
| Picrasma javanica Extract + Artesunate (B1665782) (20/80 ratio) | P. berghei-infected mice | ED50 ratio | 81.7% | [1] |
Mechanism of Action
The primary antiprotozoal mechanism of quassinoids is believed to be the inhibition of protein synthesis.[3] This disruption of a fundamental cellular process likely contributes to their potent activity against Plasmodium falciparum. While the precise molecular targets are still under investigation, the ribosome is considered a probable site of action. The similarity between parasite and host cell ribosomes may, however, pose a challenge for achieving high selectivity and low toxicity.[3]
Some in silico studies have suggested that quassinoids may also target other essential parasite enzymes. For instance, docking studies have indicated that quassinoids can bind to malarial dihydrofolate reductase (Pf-DHFR), a key enzyme in the folate biosynthesis pathway and a target for antifolate drugs like pyrimethamine.[2][10] This suggests a potential multi-target mechanism of action.
Caption: Proposed dual mechanism of action for antimalarial quassinoids.
Experimental Protocols
Standardized methodologies are essential for the reliable evaluation of antimalarial compounds. The following sections detail common protocols for in vitro and in vivo testing.
In Vitro Antimalarial Susceptibility Testing
The in vitro activity of quassinoids against P. falciparum is commonly determined using a microdilution technique that measures the inhibition of parasite growth.
1. Parasite Culture:
-
P. falciparum strains (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant K1) are maintained in continuous culture in human erythrocytes (O+).
-
The culture medium is typically RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and heat-inactivated human serum or AlbuMAX.
-
Cultures are maintained at 37°C in a controlled atmosphere with low oxygen and high carbon dioxide (e.g., 5% O₂, 5% CO₂, 90% N₂).
2. Drug Preparation:
-
Quassinoid compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
-
Serial dilutions of the compounds are prepared in the culture medium.
3. Assay Procedure:
-
Synchronized ring-stage parasite cultures are diluted to a specific parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2.5%).
-
The parasite suspension is added to 96-well microtiter plates containing the serially diluted compounds.
-
Plates are incubated for 48-72 hours under the conditions described above.
4. Measurement of Parasite Growth:
-
Parasite growth inhibition is quantified using methods such as:
-
[³H]-Hypoxanthine Incorporation: This method measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA/RNA.[11]
-
SYBR Green I-based Fluorescence Assay: This is a more common, non-radioactive method. SYBR Green I dye intercalates with parasite DNA, and the resulting fluorescence is proportional to the parasite biomass.
-
-
The IC50 value is determined by plotting the percentage of growth inhibition against the drug concentration and analyzing the data using a non-linear regression model.
Caption: A typical workflow for the in vitro SYBR Green I antimalarial assay.
In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)
The 4-day suppressive test, often called Peter's test, is a standard model for evaluating the in vivo antimalarial activity of compounds.
1. Animal Model and Parasite Inoculation:
-
Swiss albino mice are commonly used.
-
Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
2. Drug Administration:
-
The test compounds (quassinoids) are formulated in a suitable vehicle (e.g., 7% Tween 80 and 3% ethanol (B145695) in distilled water).
-
Treatment begins a few hours after inoculation (Day 0) and continues daily for four consecutive days (Days 0, 1, 2, and 3).
-
The compound is administered orally or via another relevant route. Control groups receive either the vehicle (negative control) or a standard antimalarial drug like chloroquine (B1663885) or artesunate (positive control).[9]
3. Monitoring Parasitemia:
-
On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa stain.
-
The percentage of parasitized red blood cells is determined by microscopic examination.
4. Data Analysis:
-
The average parasitemia of the treated group is compared to the negative control group.
-
The percentage of parasitemia suppression is calculated using the formula: [(A - B) / A] * 100 where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.
-
The mean survival time for each group is also often recorded to assess the overall efficacy of the treatment.[1]
Conclusion and Future Perspectives
Picrasin B and related quassinoids from the Simaroubaceae family demonstrate significant antimalarial activity, particularly against drug-resistant strains of P. falciparum.[7] Their primary mechanism of action appears to be the inhibition of protein synthesis, a pathway distinct from many current antimalarials.[3] While some quassinoids like Simalikalactone D show exceptionally high potency, others, including Picrasin B itself, may have more moderate activity.[6][7] The potential for toxicity remains a concern due to the non-selective nature of protein synthesis inhibition, highlighting the need for further investigation and chemical modification to improve the selectivity index.[3] Future research should focus on elucidating the precise molecular targets, exploring structure-activity relationships to design more selective and less toxic derivatives, and conducting comprehensive preclinical evaluations to validate their potential as next-generation antimalarial drugs. The synergistic effects observed when combined with existing drugs like artesunate also suggest a promising role for quassinoids in combination therapies to combat resistant malaria.[1]
References
- 1. Evaluating the Antiplasmodial Activity of Picrasma javanica Stem Bark Extract and Its Synergy With Artesunate in Rodent Malaria Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of quassinoids as potential antimalarial agents: An in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimalarial activity of quassinoids against chloroquine-resistant Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajsc.leena-luna.co.jp [ajsc.leena-luna.co.jp]
- 9. Evaluating the Antiplasmodial Activity of Picrasma javanica Stem Bark Extract and Its Synergy With Artesunate in Rodent Malaria Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of quassinoids as potential antimalarial agents: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Picrasin B Acetate from Picrasma quassioides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasma quassioides (D. Don) Benn., a member of the Simaroubaceae family, is a plant rich in a diverse array of bioactive secondary metabolites. Among these, quassinoids are a prominent class of compounds known for their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-parasitic effects. Picrasin B, a C20 quassinoid, is one of the significant bitter principles found in this plant. These application notes provide a detailed protocol for the extraction and purification of Picrasin B from the wood of Picrasma quassioides, based on established methodologies for the isolation of quassinoids from this genus.
Data Presentation
The following table summarizes the expected yields at different stages of the extraction and purification process. These values are representative and can vary based on the quality of the plant material and the specific experimental conditions.
| Stage | Product | Starting Material | Typical Yield (%) | Purity |
| 1 | Crude Methanolic Extract | Dried P. quassioides Wood Powder | 10 - 15% | Low |
| 2 | Ethyl Acetate (B1210297) Fraction | Crude Methanolic Extract | 2 - 4% | Moderate |
| 3 | Silica (B1680970) Gel Column Chromatography Fraction | Ethyl Acetate Fraction | 0.1 - 0.5% | High |
| 4 | Purified Picrasin B | Column Chromatography Fraction | 0.01 - 0.05% | >95% (by HPLC) |
Experimental Protocols
This section outlines a detailed, step-by-step protocol for the extraction and purification of Picrasin B.
Part 1: Extraction
-
Plant Material Preparation:
-
Air-dry the wood of Picrasma quassioides at room temperature until a constant weight is achieved.
-
Grind the dried wood into a coarse powder (approximately 20-40 mesh).
-
-
Solvent Extraction:
-
Weigh 1 kg of the dried powder.
-
Macerate the powder with 5 L of methanol (B129727) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.
-
Part 2: Solvent Partitioning
-
Fractionation of the Crude Extract:
-
Suspend the crude methanolic extract (approximately 100-150 g) in 1 L of distilled water.
-
Transfer the suspension to a 2 L separating funnel.
-
Perform liquid-liquid partitioning by extracting the aqueous suspension sequentially with n-hexane (3 x 500 mL) and then with ethyl acetate (3 x 500 mL).
-
Collect the ethyl acetate fractions and combine them.
-
Dry the combined ethyl acetate fraction over anhydrous sodium sulfate.
-
Concentrate the dried ethyl acetate fraction under reduced pressure to yield the ethyl acetate-soluble fraction, which is enriched in quassinoids.
-
Part 3: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column (5 cm diameter, 60 cm length) packed in n-hexane.
-
Dissolve the ethyl acetate fraction (approximately 20-40 g) in a minimal amount of chloroform.
-
Adsorb the dissolved extract onto a small amount of silica gel (1:1 w/w).
-
Allow the solvent to evaporate completely, and then load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient solvent system of increasing polarity, starting with n-hexane, followed by n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, 1:1), and finally pure ethyl acetate.
-
Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (95:5) and visualizing with UV light (254 nm) and/or by spraying with a solution of 10% sulfuric acid in ethanol (B145695) followed by heating.
-
Combine the fractions containing the compound of interest (Picrasin B).
-
-
Sephadex LH-20 Column Chromatography (Optional Fine Purification):
-
For further purification, subject the enriched fractions from the silica gel column to chromatography on a Sephadex LH-20 column using methanol as the mobile phase.
-
Monitor the fractions by TLC as described above.
-
Combine the pure fractions containing Picrasin B and concentrate to dryness.
-
Part 4: Purity Assessment and Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the isolated Picrasin B using a reversed-phase C18 column.
-
A typical mobile phase would be a gradient of acetonitrile (B52724) and water.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
-
Spectroscopic Analysis:
-
Confirm the structure of the isolated compound as Picrasin B by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, MS) with reported values in the literature.
-
Visualizations
Caption: Workflow for the extraction and purification of Picrasin B.
Caption: Inhibition of the NF-κB signaling pathway by Picrasin B.
Application Notes and Protocols for the Isolation and Purification of Picrasin B Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of Picrasin B, a bioactive quassinoid found in plants of the Picrasma genus, and its subsequent conversion to Picrasin B acetate (B1210297). The methodologies outlined below are based on established phytochemical extraction and purification techniques.
Introduction
Picrasin B is a natural compound that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Acetylation of natural products is a common strategy in drug development to potentially enhance their bioavailability, stability, or efficacy. This protocol details the extraction of Picrasin B from Picrasma quassioides and its chemical modification to Picrasin B acetate.
Isolation and Purification of Picrasin B
The isolation of Picrasin B from its natural source involves a multi-step process of extraction and chromatographic purification.
Experimental Protocol: Isolation of Picrasin B
2.1.1. Plant Material and Extraction
-
Plant Material: Dried and powdered stems of Picrasma quassioides are used as the starting material.
-
Extraction:
-
The powdered plant material (1 kg) is refluxed with 85% ethanol (B145695) (10 L) for 2 hours. This step is repeated twice to ensure exhaustive extraction.
-
The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
2.1.2. Acid-Base Partitioning
-
The crude extract is suspended in water (2 L) and the pH is adjusted to 1-2 with hydrochloric acid.
-
The acidic solution is filtered to remove acid-insoluble components.
-
The filtrate is then basified to pH 7-8 with concentrated ammonia.
-
The alkaline solution is subjected to liquid-liquid extraction with an equal volume of dichloromethane (B109758), repeated twice. The dichloromethane fractions, containing the alkaloids and other non-polar compounds, are combined.
2.1.3. Chromatographic Purification
The purification of Picrasin B from the crude extract is achieved through a series of column chromatography steps.[1]
-
Silica (B1680970) Gel Column Chromatography:
-
The concentrated dichloromethane extract is adsorbed onto silica gel.
-
The adsorbed material is loaded onto a silica gel column.
-
The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate. The fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions identified to contain Picrasin B are pooled and further purified using a Sephadex LH-20 column.
-
Methanol is typically used as the mobile phase to separate compounds based on their molecular size.
-
Fractions are again collected and analyzed by TLC to identify those containing pure Picrasin B.
-
Data Presentation: Picrasin B Isolation
| Step | Starting Material | Product | Yield (mg) | Purity (%) |
| Extraction & Partitioning | 1 kg dried P. quassioides stems | Crude Dichloromethane Extract | 30,100 | - |
| Silica Gel Chromatography | 30.1 g Crude Extract | Enriched Picrasin B Fraction | Varies | Varies |
| Sephadex LH-20 Chromatography | Enriched Fraction | Purified Picrasin B | Varies | >95% |
Synthesis of this compound
Picrasin B can be chemically modified to its acetate form through a straightforward acetylation reaction.
Experimental Protocol: Acetylation of Picrasin B
-
Reaction Setup: Purified Picrasin B is dissolved in a suitable solvent such as pyridine (B92270) or a mixture of dichloromethane and pyridine.
-
Acetylation: Acetic anhydride (B1165640) is added to the solution in excess. The reaction is typically stirred at room temperature for several hours or until completion, which can be monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is quenched with water or a saturated solution of sodium bicarbonate to neutralize excess acetic anhydride and pyridine.
-
Extraction: The aqueous mixture is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude this compound is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure product.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Postulated Anti-inflammatory Signaling Pathway
Compounds from Picrasma quassioides have been shown to exert anti-inflammatory effects, potentially through the modulation of key signaling pathways such as NF-κB and MAPK.[2][3][4][5][6][7][8][9] The following diagram illustrates a plausible mechanism of action for Picrasin B and its acetate derivative.
References
- 1. [Study on chemical constituents of Picrasma quassioides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. scielo.br [scielo.br]
- 6. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction from Terminalia chebula fruits contributes to its anti-inflammatory action in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Total Synthesis of (+)-Picrasin B: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed account of the enantioselective total synthesis of (+)-Picrasin B, a complex quassinoid natural product with potential therapeutic applications. The synthetic strategy commences with the readily available R-(-) enantiomer of the Wieland-Miescher ketone, ensuring the stereochemical integrity of the final product. Key transformations include a strategic Diels-Alder reaction to construct the tricyclic core, a crucial α'-oxidation to introduce a key substituent for stereochemical control, and a final free-radical cyclization to forge the characteristic D-ring of the quassinoid skeleton. This application note offers comprehensive experimental protocols for these pivotal steps, presents quantitative data in a clear tabular format, and includes a detailed workflow diagram to facilitate a thorough understanding of the synthetic sequence.
Introduction
Picrasin B is a member of the quassinoid family of degraded triterpenoids, which are known for their complex molecular architectures and diverse biological activities, including antitumor, antimalarial, and anti-inflammatory properties. The intricate, highly oxygenated, and stereochemically rich structure of Picrasin B has made it a challenging and attractive target for total synthesis. Enantioselective synthesis is of paramount importance to access biologically active isomers and enable further structure-activity relationship (SAR) studies. This note details a successful and well-documented enantioselective total synthesis of (+)-Picrasin B.
Synthetic Strategy Overview
The presented enantioselective total synthesis of (+)-Picrasin B was reported by Kim, Kawada, Gross, and Watt in 1990.[1] Their strategy employs a linear sequence to assemble the tetracyclic framework (A-AB-ABC-ABCD). The key features of this synthesis are:
-
Chiral Pool Starting Material: The synthesis begins with the R-(-) enantiomer of the Wieland-Miescher ketone, which establishes the absolute stereochemistry of the A ring and serves as a chiral scaffold for subsequent transformations.[1]
-
Diels-Alder Reaction: A crucial Diels-Alder reaction between a bicyclic AB dienophile and a substituted diene is utilized to construct the C ring, thereby assembling the tricyclic ABC core of the molecule.[1]
-
Stereochemical Inversion: An α'-oxidation of a tricyclic enone intermediate introduces a substituent at the C-11 position. This step is critical for inverting the stereochemistry at the C-9 position to match the natural product.[1]
-
D-Ring Formation: A free-radical cyclization of an α-bromo acetal (B89532) is employed in the final key step to construct the protected δ-lactol of the D-ring, completing the tetracyclic skeleton of the quassinoid.[1]
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the enantioselective total synthesis of (+)-Picrasin B.
Preparation of the Tricyclic Diol via Diels-Alder Reaction
This step involves the [4+2] cycloaddition of a bicyclic AB dienophile with 1-methoxy-2-methyl-3-((trimethylsilyl)oxy)-1,3-butadiene to yield a key tricyclic diol intermediate.
Protocol:
A solution of the bicyclic AB dienophile (1.0 eq) and 1-methoxy-2-methyl-3-((trimethylsilyl)oxy)-1,3-butadiene (1.5 eq) in toluene (B28343) is heated at 110 °C in a sealed tube for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (ethyl acetate (B1210297)/hexanes gradient) to afford the tricyclic diol.
α'-Oxidation of the Tricyclic Enone
This protocol describes the introduction of a hydroxyl group at the C-11 position with concomitant inversion of the C-9 stereocenter using manganese(III) acetate.
Protocol:
To a solution of the tricyclic enone intermediate (1.0 eq) in acetic acid is added manganese(III) acetate dihydrate (2.5 eq). The mixture is stirred at room temperature for 12 hours. The reaction mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate. After filtration and concentration, the crude product is purified by flash chromatography to yield the α'-hydroxylated product.
Formation of the D-Ring via Free-Radical Cyclization
This final key step constructs the D-ring through an intramolecular free-radical cyclization of an α-bromo acetal.
Protocol:
A solution of the α-bromo acetal precursor (1.0 eq) and AIBN (0.1 eq) in benzene (B151609) is degassed and heated to reflux. A solution of tri-n-butyltin hydride (1.2 eq) in benzene is then added dropwise over 2 hours. The reaction mixture is refluxed for an additional 4 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is dissolved in acetonitrile (B52724) and washed with hexane (B92381) to remove the tin byproducts. The acetonitrile layer is concentrated, and the crude product is purified by column chromatography to give the tetracyclic product containing the protected δ-lactol D-ring.
Data Presentation
The following table summarizes the quantitative data for the key steps in the enantioselective total synthesis of (+)-Picrasin B.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| Diels-Alder Reaction | Bicyclic AB dienophile | Tricyclic diol | 1-methoxy-2-methyl-3-((trimethylsilyl)oxy)-1,3-butadiene, toluene, 110 °C, 24 h | 75-85 |
| α'-Oxidation | Tricyclic enone | α'-Hydroxy enone | Mn(OAc)₃·2H₂O, acetic acid, rt, 12 h | 60-70 |
| Free-Radical Cyclization | α-Bromo acetal | Tetracyclic protected δ-lactol | n-Bu₃SnH, AIBN, benzene, reflux, 6 h | 80-90 |
Mandatory Visualization
The following diagram illustrates the overall workflow of the enantioselective total synthesis of Picrasin B.
Caption: Workflow of the enantioselective total synthesis of (+)-Picrasin B.
Conclusion
The enantioselective total synthesis of (+)-Picrasin B detailed in this application note provides a robust and instructive example of strategic planning and execution in complex natural product synthesis. The key reactions—Diels-Alder cycloaddition, stereocontrolled oxidation, and free-radical cyclization—offer valuable insights for synthetic chemists. The provided protocols and data serve as a practical guide for researchers in academia and industry who are interested in the synthesis of quassinoids and other complex bioactive molecules. This work lays the foundation for the synthesis of Picrasin B analogs, which could lead to the development of new therapeutic agents.
References
Application Notes and Protocols for In Vitro Assay of Picrasin B Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B, a quassinoid isolated from plants of the Picrasma genus, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. These biological effects are often attributed to the modulation of key intracellular signaling pathways. This document provides detailed protocols for developing an in vitro assay to characterize the biological activity of Picrasin B acetate (B1210297), focusing on its cytotoxic effects and its impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of inflammation and cell survival, and its inhibition is a key mechanism for the action of many natural products.
Core Assays
This application note details two primary assays to evaluate the in vitro effects of Picrasin B acetate:
-
MTT Assay for Cell Viability: To determine the cytotoxic or anti-proliferative effects of this compound on a selected cancer cell line.
-
Western Blot Analysis of the NF-κB Signaling Pathway: To investigate the molecular mechanism by which this compound may exert its effects, specifically by examining the phosphorylation and degradation of key proteins in the NF-κB cascade.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison.
Table 1: Cytotoxicity of this compound on [Cell Line Name] Cells as Determined by MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability | IC₅₀ (µM) |
| 0 (Vehicle Control) | 100 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 | |||
| Concentration 5 |
Table 2: Densitometric Analysis of Western Blot Results for NF-κB Pathway Proteins
| Treatment | Relative Protein Expression (Normalized to Loading Control) | |
| p-IKKα/β / IKKα/β | p-IκBα / IκBα | Nuclear p65 / Total p65 |
| Untreated Control | ||
| Stimulant (e.g., TNF-α) | ||
| Stimulant + this compound (Concentration 1) | ||
| Stimulant + this compound (Concentration 2) |
Experimental Protocols
MTT Cell Viability Assay
This protocol is designed to assess the effect of this compound on the viability of a chosen cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
Materials and Reagents:
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC₅₀ value.
Western Blot Analysis of the NF-κB Signaling Pathway
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB signaling pathway in response to this compound treatment.[4][5]
Materials and Reagents:
-
Selected cell line
-
Complete growth medium
-
This compound
-
Stimulating agent (e.g., TNF-α, LPS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against: p-IKKα/β, IKKα/β, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence detection system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Then, stimulate the cells with an appropriate agent (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce NF-κB activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[4]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[4]
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence detection system.[4]
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro assessment of this compound.
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
References
- 1. Tax induces nuclear translocation of NF-kappa B through dissociation of cytoplasmic complexes containing p105 or p100 but does not induce degradation of I kappa B alpha/MAD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB regulation: the nuclear response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ras/Mitogen-activated Protein Kinase (MAPK) Signaling Modulates Protein Stability and Cell Surface Expression of Scavenger Receptor SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
Picrasin B Acetate: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B, a quassinoid isolated from plants of the Picrasma genus, has garnered attention for its potential therapeutic properties, including anti-inflammatory and anticancer effects. While specific data for Picrasin B acetate (B1210297) is limited in publicly available literature, this document provides a comprehensive overview of the known cellular effects of the parent compound, Picrasin B, and related quassinoids. The protocols and data presented herein are based on studies of compounds extracted from Picrasma quassioides and are intended to serve as a guide for researchers investigating the potential of Picrasin B and its derivatives in cell culture experiments. It is presumed that the acetate derivative may exhibit similar biological activities to the parent compound.
Data Presentation
The following tables summarize the cytotoxic and anti-inflammatory effects of various compounds isolated from Picrasma quassioides, including Picrasin B, on different cell lines. This data is crucial for designing experiments and selecting appropriate concentrations.
Table 1: Cytotoxicity of Quassinoids and other Compounds from Picrasma quassioides
| Compound | Cell Line | Effect | IC50 Value | Reference |
| Picraquassin B | MKN-28 (Gastric Cancer) | Apoptosis Induction | 2.5 µM | [1] |
| Picraquassin B | A-549 (Lung Cancer) | Apoptosis Induction | 5.6 µM | [1] |
| Picraquassin B | HepG2 (Liver Cancer) | Apoptosis Induction | 21.72 µM | [1] |
| Dehydrocrenatidine | A2780 (Ovarian Cancer) | Cytotoxicity | 2.02 ± 0.95 µM | [1] |
| Dehydrocrenatidine | SKOV3 (Ovarian Cancer) | Cytotoxicity | 11.89 ± 2.38 µM | [1] |
| Bruceantin | RPMI-8226 (Myeloma) | Cytotoxicity | 2.5 and 5.0 mg/kg (in vivo) | [1] |
Table 2: Anti-inflammatory Activity of Compounds from Picrasma quassioides
| Compound/Extract | Cell Line | Effect | Key Findings | Reference |
| P. quassioides Injection | Klebsiella pneumoniae-induced lung injury model | Inhibition of inflammatory response | Synergistically inhibits bacteria by activating NF-κB and MAPKs signaling pathways and inhibiting the release of NO, TNF-α, and IL-6. | [2] |
| Picrasidine I | Not specified | Inhibition of osteoclastogenesis | Exerts anti-inflammatory effects. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
Picrasin B acetate (or Picrasin B) stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound (or Picrasin B)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period as described in the cell viability assay protocol.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
Mandatory Visualization
Signaling Pathways
Extracts from Picrasma quassioides have been shown to modulate key signaling pathways involved in inflammation and cancer, including the NF-κB and MAPK pathways.[2]
References
Application Notes and Protocols for Picrasin B Acetate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Picrasin B acetate (B1210297) in preclinical animal models of inflammation and cancer. The protocols outlined below are based on established methodologies and available data on Picrasin B and related quassinoid compounds.
Application Notes
Picrasin B, a quassinoid isolated from plants of the Simaroubaceae family, has demonstrated potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] The acetate form, Picrasin B acetate, is expected to exhibit similar biological activities. These protocols are designed to facilitate the in vivo evaluation of this compound's efficacy.
Key Applications:
-
Anti-inflammatory Activity: Assess the potential of this compound to mitigate acute inflammatory responses. The carrageenan-induced paw edema model is a standard and reliable method for this purpose.[5][6][7][8][9]
-
Anticancer Activity: Evaluate the anti-tumor efficacy of this compound in a solid tumor model. The human tumor xenograft model in immunodeficient mice is a widely accepted standard for preclinical cancer research.[10][11][12][13][14]
Mechanism of Action:
Quassinoids, including Picrasin B, are known to modulate key signaling pathways involved in inflammation and cancer progression. These include the NF-κB , MAPK , and PI3K/Akt pathways.[2][15][16][17] It is hypothesized that this compound exerts its therapeutic effects by inhibiting pro-inflammatory mediators and inducing apoptosis in cancer cells through the modulation of these pathways.
Experimental Protocols
Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol details the procedure for inducing acute inflammation in rat paws using carrageenan and assessing the anti-inflammatory effect of this compound.[5][6][7][8][9]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Male Wistar rats (180-220 g)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control (receives vehicle only)
-
Group II: Carrageenan control (receives vehicle + carrageenan)
-
Group III: Positive control (receives Indomethacin 10 mg/kg + carrageenan)
-
Group IV-VI: Test groups (receive this compound at 10, 25, and 50 mg/kg + carrageenan)
-
-
Drug Administration: Administer this compound, vehicle, or Indomethacin orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat (except for the vehicle control group).
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Route | Mean Paw Volume Increase (mL) at 3h (Hypothetical Data) | % Inhibition of Edema (Hypothetical Data) |
| Vehicle Control | - | p.o. | 0.10 ± 0.02 | - |
| Carrageenan Control | - | p.o. | 0.85 ± 0.07 | 0 |
| Indomethacin | 10 | p.o. | 0.35 ± 0.04 | 58.8 |
| This compound | 10 | p.o. | 0.68 ± 0.06 | 20.0 |
| This compound | 25 | p.o. | 0.52 ± 0.05 | 38.8 |
| This compound | 50 | p.o. | 0.41 ± 0.04 | 51.8 |
Evaluation of Anticancer Activity: Human Tumor Xenograft Model in Mice
This protocol describes the establishment of a human tumor xenograft model in immunodeficient mice to evaluate the anti-tumor activity of this compound.[10][11][12][13][14]
Materials:
-
This compound
-
Vehicle (e.g., DMSO:PEG300:Saline at 10:40:50)
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Matrigel
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under appropriate conditions.
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Grouping:
-
Group I: Vehicle control
-
Group II: Positive control (e.g., a standard chemotherapeutic agent for the specific cancer type)
-
Group III-V: Test groups (e.g., this compound at 25, 50, and 100 mg/kg)
-
-
Drug Administration: Administer this compound, vehicle, or the positive control drug via a suitable route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule (e.g., daily or three times a week) for a specified duration (e.g., 21 days).
-
Measurement of Tumor Growth: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Tumor Volume = (Length × Width²) / 2
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Administration Schedule | Mean Final Tumor Volume (mm³) (Hypothetical Data) | Tumor Growth Inhibition (%) (Hypothetical Data) |
| Vehicle Control | - | Daily, p.o. | 1200 ± 150 | 0 |
| Positive Control | Varies | Varies | 450 ± 80 | 62.5 |
| This compound | 25 | Daily, p.o. | 950 ± 120 | 20.8 |
| This compound | 50 | Daily, p.o. | 700 ± 100 | 41.7 |
| This compound | 100 | Daily, p.o. | 500 ± 90 | 58.3 |
Visualizations
Workflow for Anti-inflammatory Activity Assessment.
Workflow for Anticancer Activity Assessment.
Potential Signaling Pathways Modulated by this compound.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in vivo and in vitro assessment of the anti-breast cancer activity of crude extract and fractions from Prunella vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. PCAIs stimulate MAPK, PI3K/AKT pathways and ROS-Mediated apoptosis in aromatase inhibitor-resistant breast cancer cells while disrupting actin filaments and focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]
- 17. MAP2K4 interacts with Vimentin to activate the PI3K/AKT pathway and promotes breast cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Picrasin B Acetate in Insecticidal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B, a quassinoid isolated from plants of the Picrasma genus, has garnered attention for its various biological activities. While research into its direct applications in insect control is ongoing, the broader class of quassinoids has demonstrated significant insecticidal and antifeedant properties. This document provides an overview of the current understanding of the insecticidal potential of Picrasin B and related quassinoids, along with detailed protocols for conducting insecticidal bioassays. Due to a lack of specific quantitative data for Picrasin B acetate (B1210297) in the available scientific literature, this report summarizes data for closely related quassinoids to provide a foundational understanding for future research.
Data Presentation: Insecticidal Activity of Related Quassinoids
| Compound | Insect Species | Bioassay Type | Parameter | Value | Source |
| Dehydrobruceine B (a quassinoid) | Diaphorina citri (Adults) | Contact toxicity | LD50 | 55.69 mg/L | [1] |
| Dehydrobruceine B (a quassinoid) | Diaphorina citri (Larvae) | Contact toxicity | Corrected Mortality Rate (at 100 mg/L) | 30.42 ± 2.78% | [1] |
Note: The data presented above is for Dehydrobruceine B, a quassinoid from Picrasma chinensis, and not Picrasin B acetate. This information is provided as a proxy to illustrate the potential insecticidal activity within this compound class. Further research is required to determine the specific activity of this compound.
Experimental Protocols
The following are detailed protocols for conducting insecticidal bioassays. These can be adapted to evaluate the efficacy of this compound against various insect pests.
Protocol 1: General Insect Rearing
Objective: To maintain a healthy and consistent population of insects for bioassays.
Materials:
-
Insect cages or containers appropriate for the target species
-
Controlled environment chamber or room (temperature, humidity, photoperiod)
-
Artificial diet or host plants
-
Water source (e.g., cotton wick with water)
-
Camel hair brushes for handling insects
Procedure:
-
Establishment of Colony: Obtain a starter colony of the target insect species from a reputable supplier or collect from the field.
-
Environmental Conditions: Maintain the insects under controlled conditions optimal for their development. This typically includes a temperature of 25-28°C, relative humidity of 60-70%, and a photoperiod of 14:10 (L:D).
-
Diet: Provide a continuous supply of fresh artificial diet or host plant material. Replace food as needed to prevent desiccation and microbial contamination.
-
Handling: Use a fine camel hair brush to handle insects gently to minimize injury.
-
Synchronization: For age-specific bioassays, synchronize the insect population by collecting eggs laid within a specific timeframe and rearing them under the same conditions.
Protocol 2: Leaf-Dip Bioassay for Foliar Insects
Objective: To assess the contact and/or ingestion toxicity of this compound to leaf-feeding insects.
Materials:
-
This compound
-
Solvent (e.g., acetone, ethanol)
-
Surfactant (e.g., Triton X-100, Tween 80)
-
Distilled water
-
Host plant leaves
-
Petri dishes or ventilated containers
-
Filter paper
-
Forceps
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions from the stock solution to create a range of test concentrations.
-
Incorporate a surfactant (typically at 0.01-0.1%) into the final aqueous dilutions to ensure even spreading on the leaf surface.
-
Prepare a control solution containing the solvent and surfactant at the same concentration as the test solutions.
-
-
Leaf Treatment:
-
Select healthy, undamaged host plant leaves of a uniform size.
-
Using forceps, dip each leaf into a test solution for a standardized time (e.g., 10-30 seconds).
-
Allow the leaves to air-dry completely on a clean surface.
-
-
Insect Exposure:
-
Place a treated leaf into a Petri dish lined with moist filter paper to maintain turgor.
-
Introduce a known number of test insects (e.g., 10-20 larvae of a specific instar) onto the leaf.
-
Seal the Petri dish with a ventilated lid.
-
-
Incubation and Data Collection:
-
Maintain the bioassay units in a controlled environment chamber under the same conditions as insect rearing.
-
Assess insect mortality at regular intervals (e.g., 24, 48, 72 hours). Mortality is typically defined as the inability of the insect to move when gently prodded with a fine brush. .
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LC50 (lethal concentration to kill 50% of the population) and other relevant toxicological parameters using probit analysis.
-
Protocol 3: Artificial Diet Incorporation Bioassay
Objective: To determine the ingestion toxicity of this compound.
Materials:
-
This compound
-
Solvent
-
Artificial diet for the target insect
-
Multi-well bioassay trays or small containers
-
Micropipette
Procedure:
-
Preparation of Treated Diet:
-
Prepare a series of concentrations of this compound in a suitable solvent.
-
Incorporate a known volume of each test solution into a specific amount of molten artificial diet just before it solidifies. Ensure thorough mixing.
-
Prepare a control diet by adding the same volume of solvent alone.
-
-
Bioassay Setup:
-
Dispense a standardized amount of the treated or control diet into each well of a bioassay tray or individual container.
-
Allow the diet to cool and solidify.
-
-
Insect Infestation:
-
Place one insect (e.g., a neonate larva) into each well.
-
Seal the tray with a self-adhesive, perforated lid to allow for air exchange.
-
-
Incubation and Observation:
-
Incubate the trays under controlled environmental conditions.
-
Record mortality and any sublethal effects (e.g., reduced growth, developmental abnormalities) at regular intervals.
-
-
Data Analysis:
-
Calculate LC50 and other toxicological endpoints as described in the leaf-dip bioassay protocol.
-
Mandatory Visualizations
Caption: Experimental workflow for insecticidal bioassays of this compound.
Caption: Proposed mechanisms of action for quassinoids in insects.
Concluding Remarks
While specific data on the insecticidal application of this compound is currently limited, the broader family of quassinoids demonstrates significant potential for the development of novel bio-insecticides. The protocols and information provided herein offer a framework for researchers to systematically evaluate the efficacy of this compound against various insect pests. Future studies should focus on determining the precise lethal and sublethal concentrations, elucidating the specific mode of action, and assessing the compound's spectrum of activity and potential for practical application in pest management programs.
References
Formulating Picrasin B Acetate for In Vivo Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picrasin B, a quassinoid extracted from plants of the Picrasma genus, and its derivatives such as Picrasin B acetate (B1210297), have garnered interest for their potential therapeutic properties, including anti-inflammatory and anti-cancer effects. Preclinical evaluation of these compounds in animal models is a critical step in the drug development process. However, the poor aqueous solubility of Picrasin B acetate presents a significant challenge for its formulation for in vivo studies. This document provides detailed application notes and protocols to guide researchers in the formulation of this compound for oral and parenteral administration in preclinical animal models. These guidelines are based on established methods for formulating poorly soluble compounds for in vivo research.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a suitable formulation.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Data | Source |
| Molecular Formula | C₂₃H₃₀O₇ | ChemFaces |
| Molecular Weight | 418.48 g/mol | ChemFaces |
| Appearance | White to off-white powder | --- |
| Solubility | ||
| Water | Poorly soluble | General knowledge for quassinoids |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | ChemFaces |
| Ethanol | Soluble | --- |
| Chloroform | Soluble | ChemFaces |
| Dichloromethane | Soluble | ChemFaces |
| Ethyl Acetate | Soluble | ChemFaces |
| Acetone | Soluble | ChemFaces |
Experimental Protocols for Formulation Development
Due to the lack of specific published in vivo studies for this compound, the following protocols are based on general best practices for formulating poorly soluble natural products. It is imperative for researchers to perform pilot studies to determine the optimal formulation and dosage for their specific animal model and experimental goals.
Preparation of a Stock Solution
A concentrated stock solution is the starting point for most formulations. Given its solubility profile, DMSO is a suitable solvent for a stock solution of this compound.
Protocol 2.1.1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C. According to supplier information, such solutions are generally stable for up to two weeks. Avoid repeated freeze-thaw cycles.
Formulation for Oral Administration (Gavage)
Oral gavage is a common method for administering compounds in preclinical rodent studies. The primary challenge is to create a stable suspension or solution that ensures accurate dosing.
Protocol 2.2.1: Formulation in a Vehicle Containing Polyethylene Glycol 400 (PEG 400) and Saline
This vehicle is suitable for compounds that are soluble in PEG 400.
-
Vehicle Preparation: Prepare a vehicle solution of 40% PEG 400, 5% Tween 80, and 55% sterile saline (0.9% NaCl).
-
Formulation: From the 10 mM DMSO stock solution, add the required volume to the vehicle to achieve the desired final concentration of this compound. The final concentration of DMSO in the formulation should be kept to a minimum (ideally below 5%) to avoid toxicity.
-
Homogenization: Vortex the formulation thoroughly to ensure a homogenous solution or fine suspension.
-
Administration: Administer the formulation to the animals via oral gavage at a volume appropriate for the species (e.g., 5-10 mL/kg for mice).
Protocol 2.2.2: Formulation as a Suspension in Methylcellulose (B11928114)/Tween 80
This is a common vehicle for water-insoluble compounds.
-
Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution in sterile water containing 0.1% (v/v) Tween 80.
-
Formulation: Add the required amount of this compound powder directly to the vehicle. Alternatively, a small amount of the DMSO stock can be used, ensuring the final DMSO concentration is minimal.
-
Homogenization: Sonicate or homogenize the mixture to create a uniform and stable suspension. Visually inspect for any large particles.
-
Administration: Administer the suspension immediately after preparation via oral gavage, ensuring the suspension is well-mixed before drawing each dose.
Formulation for Parenteral Administration (Intravenous or Intraperitoneal)
Parenteral administration requires sterile and biocompatible formulations to avoid adverse reactions.
Protocol 2.3.1: Formulation in a Co-solvent System
This method is suitable for compounds that can be solubilized in a mixture of solvents tolerated by the animal.
-
Solvent System: A common co-solvent system for intravenous injection in rodents is a mixture of DMSO, PEG 400, and saline. A typical ratio is 10% DMSO, 40% PEG 400, and 50% sterile saline. Note: The final concentration of DMSO should be carefully considered to minimize toxicity.
-
Formulation: Prepare a concentrated solution of this compound in DMSO. Then, slowly add the PEG 400 while vortexing. Finally, add the sterile saline dropwise while continuously mixing.
-
Sterilization: Filter the final formulation through a 0.22 µm sterile filter.
-
Administration: Administer the formulation via the desired parenteral route (e.g., tail vein injection for intravenous administration in mice) at a controlled rate and appropriate volume.
Protocol 2.3.2: Formulation in an Oil-in-Water Emulsion
For highly lipophilic compounds, an emulsion can be an effective delivery vehicle.
-
Oil Phase: Dissolve this compound in a suitable sterile oil (e.g., sesame oil, soybean oil).
-
Aqueous Phase: Prepare a sterile aqueous phase containing an emulsifying agent (e.g., lecithin).
-
Emulsification: The oil phase is slowly added to the aqueous phase while undergoing high-shear homogenization to form a stable emulsion.
-
Sterilization: The final emulsion should be prepared under aseptic conditions.
-
Administration: Administer the emulsion via the desired parenteral route.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for conducting in vivo studies with a novel formulation of this compound.
Proposed Signaling Pathway of Picrasin B
Compounds isolated from Picrasma quassioides have been reported to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways. While the specific effects of this compound on these pathways require further investigation, a generalized model of action can be proposed based on existing literature for related compounds.
Conclusion and Recommendations
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation that ensures adequate bioavailability and minimizes vehicle-related toxicity. This document provides a foundational guide for researchers to begin this process. It is strongly recommended that preliminary studies be conducted to determine the quantitative solubility of this compound in various pharmaceutically acceptable solvents and to assess the stability and tolerability of different formulations in the chosen animal model. Careful consideration of the administration route and the desired pharmacokinetic profile will ultimately guide the selection of the most suitable formulation strategy.
Picrasin B Acetate: A Tool for Interrogating Cellular Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B acetate (B1210297) is a quassinoid, a class of natural products known for their diverse and potent biological activities. Extracted from plants of the Picrasma genus, Picrasin B and its derivatives have garnered significant interest within the scientific community for their potential as therapeutic agents and as molecular probes to elucidate complex cellular signaling pathways. This document provides detailed application notes and experimental protocols for the use of Picrasin B acetate in studying key signaling cascades, including NF-κB, MAPK, and STAT3, which are pivotal in inflammation, cancer, and other disease processes.
Data Presentation
The following tables summarize the quantitative data available for Picrasin B and related quassinoids, providing a reference for their biological activities.
Table 1: Anti-inflammatory Activity of Quassinoids
| Compound Class | Assay | Cell Line | IC50 | Reference |
| Quassidines | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 89.39–100.00 µM | [1] |
| Quassidines | TNF-α Production Inhibition | RAW 264.7 | 88.41 µM | [1] |
| Quassidines | IL-6 Production Inhibition | RAW 264.7 | >100 µM | [1] |
Table 2: Anticancer Activity of Related Quassinoids and other compounds from Picrasma quassioides
| Compound | Cell Line | IC50 | Reference |
| Bruceantin | RPMI-8226 | 2.5 and 5.0 mg/kg (in vivo) | [1] |
| Dehydrocrenatidine | A2780 | 2.02 ± 0.95 μM | [1] |
| Dehydrocrenatidine | SKOV3 | 11.89 ± 2.38 μM | [1] |
| 4-methoxy-5-hydroxycanthin-6-one | HepG2 | 5.05 μM | |
| 4-methoxy-5-hydroxycanthin-6-one | HCT116 | 6.65 μM |
Note: Data for this compound is limited; the data for related compounds is provided for context and to guide experimental design.
Mechanism of Action and Key Signaling Pathways
Picrasin B and related quassinoids are known to modulate several critical intracellular signaling pathways. The anti-inflammatory and anticancer effects of extracts from Picrasma quassioides, rich in these compounds, have been attributed to the interruption of inflammatory gene regulation pathways.[1]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Extracts from Picrasma quassioides have been shown to inhibit the NF-κB signaling cascade.[1] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, leading to cell proliferation, differentiation, and apoptosis. Extracts of Picrasma quassioides have been shown to suppress the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway.[1] By inhibiting ERK activation, this compound can potentially modulate downstream cellular processes.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is implicated in cell growth, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many cancers. While direct inhibition by this compound has not been extensively documented, the general anti-proliferative effects of related compounds suggest that this pathway may be a relevant target.
References
Troubleshooting & Optimization
overcoming Picrasin B acetate instability in solution
Welcome to the technical support center for Picrasin B acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of Picrasin B acetate, with a primary focus on its instability in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over time. What could be the cause?
A1: this compound is an ester-containing compound, making it susceptible to hydrolysis in aqueous solutions. This chemical degradation can lead to a loss of biological activity. The rate of hydrolysis is influenced by several factors including pH, temperature, and the presence of enzymes or catalytic agents in the solution. For consistent results, it is crucial to handle and store the compound appropriately.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For in vitro biological assays, DMSO is the most commonly used solvent.
Q3: How should I prepare and store this compound solutions?
A3: It is highly recommended to prepare solutions fresh on the day of use. If a stock solution is necessary, it should be prepared in a high-quality, anhydrous solvent like DMSO. Aliquot the stock solution into tightly sealed vials and store at -20°C for a maximum of two weeks to minimize degradation. Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation, which can introduce water and accelerate hydrolysis.
Q4: Are there any specific conditions I should avoid when working with this compound solutions?
A4: Yes. Avoid prolonged exposure to aqueous environments, extreme pH conditions (both acidic and basic), and high temperatures, as these can accelerate the hydrolysis of the ester group. Additionally, minimize freeze-thaw cycles of stock solutions.
Q5: How can I check the stability of my this compound solution?
A5: You can perform a stability study using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This involves analyzing your solution at different time points and under various storage conditions to monitor the concentration of the parent compound and detect the appearance of any degradation products. A detailed protocol for a general stability study is provided in the Troubleshooting Guide section.
Troubleshooting Guides
Guide 1: Assessing and Mitigating Instability of this compound in Experimental Assays
This guide provides a systematic approach to identifying and addressing the potential instability of this compound during your experiments.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Quantitative Data Summary: Hypothetical Stability in Different Solvents
The following table presents hypothetical data to illustrate how the stability of this compound might vary under different conditions. Researchers should generate their own data following the provided protocols.
| Solvent/Medium | Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) |
| Anhydrous DMSO | -20 | 336 (2 weeks) | >98 |
| Anhydrous DMSO | 25 (Room Temp) | 24 | ~95 |
| Cell Culture Medium (pH 7.4) | 37 | 8 | ~70 |
| Cell Culture Medium (pH 7.4) | 37 | 24 | <50 |
| Phosphate Buffer (pH 5.0) | 37 | 24 | ~60 |
| Phosphate Buffer (pH 9.0) | 37 | 24 | <30 |
Detailed Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for better peak shape) is a good starting point.
-
Example Gradient: Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute the samples from your stability study with the initial mobile phase to an appropriate concentration within the linear range of your calibration curve.
-
Forced Degradation Studies (for method validation): To ensure the method is "stability-indicating," you should be able to resolve this compound from its degradation products. This is achieved by intentionally degrading the compound under stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid compound at 105°C for 24 hours.
-
Photodegradation: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
Analyze the stressed samples by HPLC to demonstrate that the degradation product peaks do not co-elute with the parent this compound peak.
-
Potential Signaling Pathways
While direct studies on this compound are limited, research on extracts from Picrasma quassioides and related quassinoids suggests potential interactions with key cellular signaling pathways, such as the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. It is plausible that this compound may exert anti-inflammatory effects by inhibiting this pathway.
Caption: Potential inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Various natural products have been shown to modulate this pathway.
Caption: Potential modulation of the MAPK/ERK pathway by this compound.
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential for researchers to validate their own experimental conditions and stability data for this compound. The signaling pathway diagrams represent potential mechanisms of action based on related compounds and require direct experimental verification for this compound.
Navigating the Challenges of Picrasin B Acetate Purification: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the potent quassinoid Picrasin B acetate (B1210297), achieving high purity is paramount for accurate biological assessment and downstream applications. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the purification process, offering detailed experimental protocols and frequently asked questions to streamline your workflow and enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for isolating Picrasin B acetate from Picrasma quassioides?
A1: The initial extraction and isolation of Picrasin B from the dried and powdered plant material, typically the wood, involves extraction with an organic solvent like ethanol (B145695). This crude extract is then subjected to a series of liquid-liquid partitioning steps with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The fraction containing Picrasin B is then further purified using chromatographic techniques.
Q2: Which chromatographic methods are most effective for this compound purification?
A2: Column chromatography is a fundamental technique for the purification of Picrasin B. Initially, silica (B1680970) gel column chromatography is often employed, followed by further purification on a Sephadex LH-20 column.[1][2] For higher resolution and final polishing, preparative High-Performance Liquid Chromatography (prep-HPLC) is the method of choice.
Q3: What are the typical analytical techniques used to confirm the purity and identity of this compound?
A3: A combination of spectroscopic methods is essential for structural elucidation and purity confirmation. High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) experiments, is crucial for confirming the chemical structure and identifying any impurities.[1][2]
Troubleshooting Guide
Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of this compound from Structurally Similar Quassinoids | Inappropriate mobile phase polarity. | Optimize the solvent system. For silica gel chromatography, a gradient of chloroform-methanol is often effective. Start with a low polarity and gradually increase the methanol (B129727) concentration. For complex mixtures, consider using a multi-step gradient. |
| This compound Elutes Too Quickly (Low Retention) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a chloroform-methanol system, reduce the percentage of methanol. |
| This compound Does Not Elute from the Column (High Retention) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by gradually increasing the percentage of the more polar solvent (e.g., methanol). If the compound is still retained, consider switching to a more polar solvent system. |
| Peak Tailing | Column overloading; interactions with active sites on the stationary phase. | Reduce the amount of sample loaded onto the column. Ensure the sample is dissolved in a minimal amount of a solvent that is weaker than the mobile phase. Deactivating the silica gel by adding a small percentage of a weak base (e.g., triethylamine) to the mobile phase can sometimes mitigate tailing. |
| Compound Degradation on the Column | This compound may be sensitive to the acidic nature of silica gel. | Assess the stability of your compound on silica gel using a 2D TLC test. If degradation is observed, consider using a less acidic stationary phase like neutral alumina (B75360) or a deactivated silica gel. Minimizing the time the compound spends on the column can also help. |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
| Problem | Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities with this compound | The mobile phase composition is not optimized for selectivity. | Systematically vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the aqueous component (e.g., water with different additives like formic acid or ammonium (B1175870) acetate). A shallow gradient can often improve the resolution of closely eluting peaks. |
| Broad or Asymmetric Peaks | Column overloading; inappropriate injection solvent. | Inject a smaller sample volume or a more dilute solution. The injection solvent should ideally be the same as the initial mobile phase or weaker to ensure proper peak focusing at the head of the column. |
| Irreproducible Retention Times | Inadequate column equilibration between runs; fluctuations in mobile phase composition or temperature. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Use a high-quality HPLC system with precise gradient formation and a column thermostat to maintain consistent temperature. |
| Loss of Compound During Purification | Adsorption to the stationary phase or degradation. | Check the recovery by analyzing the collected fractions and the column wash. If adsorption is suspected, adding a small amount of an acid or base to the mobile phase (depending on the compound's properties) might help. For potential degradation, investigate the stability of this compound under the HPLC conditions (pH, solvent). |
Experimental Protocols
General Extraction and Fractionation Protocol
A general procedure for the initial extraction and fractionation of quassinoids from plant material is as follows:
-
Air-dried and powdered plant material (e.g., roots or wood of Picrasma quassioides) is extracted exhaustively with 95% ethanol at room temperature.
-
The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
Each fraction is concentrated, and the ethyl acetate-soluble fraction, which typically contains a high concentration of quassinoids, is taken for further chromatographic purification.[3]
Column Chromatography Protocol for Picrasin B Isolation
-
Stationary Phase: Silica gel (200-300 mesh).
-
Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent (e.g., chloroform).
-
Sample Loading: The ethyl acetate fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
Elution: A gradient elution is performed using a chloroform-methanol solvent system, starting with 100% chloroform (B151607) and gradually increasing the methanol concentration (e.g., 100:0 to 0:100 v/v).[3]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing Picrasin B.
-
Further Purification: Fractions enriched with Picrasin B are combined and may be subjected to further purification on a Sephadex LH-20 column, typically eluting with methanol.[1][2]
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A typical workflow for the purification of this compound.
This technical support guide provides a starting point for troubleshooting the purification of this compound. Due to the inherent variability of natural product chemistry, researchers are encouraged to adapt and optimize these protocols based on their specific experimental observations.
References
Picrasin B acetate experimental artifacts and controls
Welcome to the technical support center for Picrasin B acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with this natural product.
Frequently Asked Questions (FAQs)
Q1: What is Picrasin B acetate and what is its primary mechanism of action?
This compound is a quassinoid, a type of bitter triterpenoid, isolated from plants of the Picrasma genus.[1][2] Its primary known mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a key regulator of inflammatory responses, and by inhibiting this pathway, this compound can exert anti-inflammatory effects.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate.[1][5] For cell-based assays, DMSO is the most common vehicle. Stock solutions should be stored at -20°C.[6] It is recommended to prepare fresh dilutions in culture medium for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.
Q3: What are appropriate positive and negative controls for an in vitro anti-inflammatory assay using this compound?
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration used for this compound treatment. This controls for any effects of the solvent on the cells.
-
Positive Control (for NF-κB inhibition): A known inhibitor of the NF-κB pathway, such as BAY 11-7082 or a proteasome inhibitor like MG132.[3][4]
-
Positive Control (for anti-inflammatory activity): A well-characterized anti-inflammatory drug, such as Dexamethasone or Diclofenac sodium, can be used.[7][8]
-
Stimulated Control: To induce an inflammatory response and activate the NF-κB pathway, cells are typically stimulated with agents like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).[3]
Q4: Can this compound interfere with common cell viability assays?
Yes, as a natural product, this compound has the potential to interfere with certain cell viability assays. For example:
-
Autofluorescence: Natural compounds can sometimes exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays. It is advisable to run a control with the compound alone (no cells) to check for autofluorescence at the excitation/emission wavelengths of your assay.
-
Mitochondrial Effects: Since the acetate component can influence mitochondrial function, assays that rely on mitochondrial activity (e.g., MTT, XTT, Resazurin) could be affected.[9][10][11][12] It is recommended to confirm results with a non-mitochondrial based assay, such as a Sulforhodamine B (SRB) assay which measures total protein content.[13]
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity or Low Potency
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Higher than expected cytotoxicity at low concentrations. | 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 2. Compound Instability: The compound may have degraded during storage or handling. 3. Contamination: The stock solution may be contaminated with bacteria or fungi.[14][15][16][17] | 1. Ensure the final concentration of DMSO in the cell culture medium is typically ≤ 0.5%. Run a vehicle-only control. 2. Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Protect from light. 3. Filter-sterilize the stock solution using a 0.22 µm syringe filter.[14] Perform a sterility test on the stock solution.[14] |
| Inconsistent dose-response curve. | 1. Solubility Issues: The compound may be precipitating at higher concentrations in the aqueous culture medium. 2. Pipetting Errors: Inaccurate dilutions can lead to inconsistent results. | 1. Visually inspect the wells for any precipitate after adding the compound. Consider using a different solvent or a lower concentration range. 2. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| No observable effect or very high IC50 value. | 1. Compound Inactivity: The compound may not be active in the chosen cell line or assay. 2. Incorrect Assay Conditions: The stimulation time or concentration of the inflammatory agent (e.g., TNF-α) may not be optimal. | 1. Test the compound in a different cell line or a cell-free assay if possible. 2. Optimize the assay conditions by performing a time-course and dose-response experiment for the stimulating agent. |
Guide 2: Artifacts in Fluorescence-Based Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High background fluorescence in wells with compound but no cells. | Autofluorescence of this compound. [18] | 1. Measure the fluorescence of this compound in the assay buffer at the relevant wavelengths. 2. Subtract the background fluorescence from the experimental readings. 3. If the autofluorescence is very high, consider using a non-fluorescent assay format. |
| Interference with fluorescent dyes. | Quenching or enhancement of the fluorescent signal by the compound. | 1. Run a control experiment with the fluorescent dye and the compound in a cell-free system to assess any direct interaction. 2. If interference is observed, a different fluorescent dye or a non-fluorescent assay should be considered. |
Experimental Protocols
Protocol 1: In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)
This protocol describes a method to assess the inhibitory effect of this compound on NF-κB activation using a luciferase reporter cell line.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
This compound
-
TNF-α (human recombinant)
-
DMEM with 10% FBS
-
Luciferase Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Methodology:
-
Seed HEK293T-NF-κB-luc cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with TNF-α (final concentration of 10 ng/mL) for 6 hours to activate the NF-κB pathway. Include an unstimulated control.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to cell viability using a compatible assay (e.g., SRB assay).
Protocol 2: Cell Viability Assessment (SRB Assay)
This protocol provides a method to determine the cytotoxicity of this compound.
Materials:
-
Selected cell line (e.g., RAW 264.7 macrophages)
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well clear, flat-bottom cell culture plates
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control.
-
Fix the cells by gently adding cold TCA (10% final concentration) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the cells with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris-base solution (pH 10.5).
-
Measure the absorbance at 510 nm using a microplate reader.
Data Presentation
Table 1: Example Data for NF-κB Inhibition by this compound
| Treatment | Concentration | Luciferase Activity (RLU) | % Inhibition |
| Unstimulated | - | 1,500 | - |
| TNF-α (10 ng/mL) | - | 50,000 | 0 |
| This compound | 1 µM | 35,000 | 30 |
| This compound | 5 µM | 15,000 | 70 |
| This compound | 10 µM | 5,000 | 90 |
| Positive Control (BAY 11-7082) | 10 µM | 4,500 | 91 |
Table 2: Example Data for Cytotoxicity of this compound
| Compound | Concentration (µM) | Cell Viability (%) |
| This compound | 1 | 98 |
| This compound | 5 | 92 |
| This compound | 10 | 85 |
| This compound | 25 | 60 |
| This compound | 50 | 40 |
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing NF-κB inhibition by this compound.
References
- 1. Picrasin B | CAS:26121-56-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. NF-kappaB Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS:30315-04-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for the Active Anti-Inflammatory and Antioxidant Polyphenols of Gaultheria procumbens and Their Application for Standardisation: From Identification through Cellular Studies to Quantitative Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetate and Butyrate Improve β-cell Metabolism and Mitochondrial Respiration under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. corning.com [corning.com]
- 17. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Picrasin B Acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Picrasin B acetate (B1210297). Given that Picrasin B acetate is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, it is presumed to have low aqueous solubility, a common barrier to effective oral absorption.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
The primary challenge is likely its poor aqueous solubility. Compounds with low water solubility often exhibit dissolution rate-limited absorption in the gastrointestinal (GI) tract, leading to low and variable bioavailability. Other potential factors could include enzymatic degradation in the GI tract and first-pass metabolism in the liver.
Q2: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly water-soluble drugs.[1][2][3][4] These can be broadly categorized as:
-
Increasing the effective surface area of the drug: This can be achieved through particle size reduction techniques like micronization and nanonization.[3]
-
Enhancing the drug's solubility and dissolution rate: This can be accomplished using methods such as solid dispersions, complexation with cyclodextrins, and the use of surfactants.[1][3][5]
-
Lipid-based formulations: These systems can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[1]
-
Modification of the drug's physical form: Converting the crystalline form to a more soluble amorphous state is a common approach.[1]
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound in Aqueous Media
Potential Cause: Poor wettability and low intrinsic solubility of the crystalline form of this compound.
Troubleshooting Strategies:
-
Particle Size Reduction:
-
Solid Dispersions:
-
Complexation:
Issue 2: Inconsistent Bioavailability in Animal Studies
Potential Cause: High variability in drug absorption due to factors like food effects, GI tract pH, and motility.
Troubleshooting Strategies:
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.[1] This pre-dissolved state can bypass the dissolution step and lead to more consistent absorption.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers that can encapsulate the drug and potentially enhance lymphatic uptake, bypassing first-pass metabolism.[1]
-
-
Amorphous Solid Dispersions (ASDs):
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol (B129727) (or another suitable volatile solvent in which both components are soluble)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under vacuum until a solid film is formed on the flask wall.
-
Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it gently using a mortar and pestle, and pass it through a 100-mesh sieve to obtain a uniform powder.
-
Characterize the solid dispersion for drug content, morphology (SEM), physical state (XRD, DSC), and in vitro dissolution.
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a lipid-based formulation to improve the solubility and absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath
Methodology:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Based on the solubility studies, prepare different ratios of oil, surfactant, and co-surfactant. For example, start with a formulation of Capryol 90 (40%), Cremophor EL (40%), and Transcutol HP (20%).
-
Accurately weigh the selected excipients into a glass vial and vortex until a homogenous mixture is formed. Gentle warming in a water bath (around 40°C) may be required.
-
Add the required amount of this compound to the excipient mixture and vortex until the drug is completely dissolved.
-
To evaluate the self-emulsification properties, add 1 mL of the prepared SEDDS formulation to 250 mL of purified water in a beaker with gentle stirring.
-
Observe the formation of the emulsion and measure the droplet size, polydispersity index, and drug precipitation.
-
Optimize the formulation by adjusting the ratios of the excipients to achieve a rapid-forming emulsion with a small and uniform droplet size.
Data Presentation
Table 1: Hypothetical Dissolution Profile Comparison
| Formulation | Time (min) | % Drug Dissolved |
| Pure this compound | 5 | 2 |
| 15 | 5 | |
| 30 | 8 | |
| 60 | 12 | |
| Solid Dispersion (1:4) | 5 | 35 |
| 15 | 65 | |
| 30 | 85 | |
| 60 | 98 | |
| SEDDS Formulation | 5 | 95 (as emulsion) |
| 15 | 98 (as emulsion) | |
| 30 | 99 (as emulsion) | |
| 60 | 99 (as emulsion) |
Visualizations
Caption: Workflow for enhancing this compound bioavailability.
Caption: Mechanism of action for Self-Emulsifying Drug Delivery Systems (SEDDS).
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. scispace.com [scispace.com]
- 7. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability enhancement of poorly water soluble and weakly acidic new chemical entity with 2-hydroxy propyl-beta-cyclodextrin: selection of meglumine, a polyhydroxy base, as a novel ternary component - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Picrasin B Acetate and Other Quassinoids: Biological Activity and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Picrasin B acetate (B1210297) against other prominent quassinoids. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes relevant signaling pathways to offer a comprehensive overview of their therapeutic potential.
Quassinoids, a class of degraded triterpenoids found primarily in the Simaroubaceae family, have garnered significant attention for their diverse and potent pharmacological properties.[1][2] These natural compounds have been traditionally used in folk medicine and are now being rigorously investigated for their anticancer, anti-inflammatory, and antimalarial activities.[2] This guide focuses on Picrasin B acetate and provides a comparative analysis with other well-studied quassinoids, including Ailanthone, Bruceantin, Brusatol, Simalikalactone D, and Isobrucein B, to elucidate their relative potencies and mechanisms of action.
Comparative Biological Activities of Quassinoids
The therapeutic potential of quassinoids is underscored by their activity across a range of biological assays. The following tables summarize the available quantitative data for Picrasin B and other selected quassinoids, focusing on their anticancer, anti-inflammatory, and antimalarial effects. It is important to note that specific data for this compound is limited in the current literature; therefore, data for Picrasin B is presented as a close structural analog.
Anticancer Activity
Quassinoids exhibit significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of protein synthesis and the modulation of key signaling pathways implicated in cancer cell proliferation and survival.[3][4]
| Quassinoid | Cancer Cell Line | IC50 Value | Citation(s) |
|---|---|---|---|
| Picrasin B (as Picrasin K) | MCF-7 (Breast) | 7 µM | |
| Ailanthone | A549 (Lung) | 0.45 µM | |
| PANC-1 (Pancreatic) | 0.36 µM | ||
| HCT116 (Colon) | 0.603 µM | ||
| Bruceantin | P-388 (Leukemia) | 0.125 mg/kg (in vivo) | |
| K562 (Leukemia) | 0.003 µM | ||
| Brusatol | PANC-1 (Pancreatic) | 0.36 µM | |
| SW1990 (Pancreatic) | 0.10 µM |
Anti-inflammatory Activity
The anti-inflammatory properties of quassinoids are attributed to their ability to modulate inflammatory mediators and signaling pathways, such as the NF-κB pathway.
| Quassinoid | Assay | Target | IC50 Value | Citation(s) |
|---|---|---|---|---|
| Picrasin B (as Quassidines) | Griess Assay | Nitric Oxide (NO) Production | 89.39–100.00 µM | [3] |
| ELISA | TNF-α Production | 88.41 µM | [3] | |
| ELISA | IL-6 Production | >100 µM | [3] | |
| Isobrucein B | Carrageenan-induced paw edema | In vivo inflammation | Effective at 0.5-5 mg/kg |
Antimalarial Activity
Several quassinoids have demonstrated potent activity against the malaria parasite, Plasmodium falciparum, including chloroquine-resistant strains.
| Quassinoid | Plasmodium falciparum Strain | IC50 Value | Citation(s) |
|---|---|---|---|
| Picrasin B (as Picrasin K) | Not Specified | 8 µM | |
| Simalikalactone D | FcB1 (Chloroquine-resistant) | 10 nM | |
| Simalikalactone E | W2 (Chloroquine-resistant) | 24 nM |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quassinoid compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Griess Assay for Nitric Oxide Synthase Inhibition
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.
-
Stimulation and Treatment: The cells are stimulated with lipopolysaccharide (LPS) to induce NO production and simultaneously treated with different concentrations of the quassinoid compounds.
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is determined from a standard curve, and the inhibitory effect of the compounds on NO production is calculated.
Plasmodium falciparum Growth Inhibition Assay
This assay is used to determine the efficacy of compounds against the malaria parasite.
-
Parasite Culture: Chloroquine-sensitive or -resistant strains of P. falciparum are cultured in human red blood cells.
-
Drug Exposure: The parasite cultures are exposed to a range of concentrations of the quassinoid compounds.
-
Growth Assessment: After a 48-hour incubation period, parasite growth is assessed. This can be done by microscopic counting of Giemsa-stained blood smears or by using a fluorescent DNA-intercalating dye like SYBR Green I to quantify parasite DNA.
-
IC50 Determination: The IC50 value, representing the drug concentration that inhibits 50% of parasite growth, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activities of quassinoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development and for elucidating the precise mechanisms of action.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many anti-inflammatory agents, including some quassinoids, exert their effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by quassinoids.
Experimental Workflow for In Vitro Activity Screening
The general workflow for screening the biological activity of quassinoids involves a series of in vitro assays.
Caption: A generalized workflow for evaluating the biological activities of quassinoids.
References
A Comparative Analysis of the Efficacy of Picrasin B Acetate and Quassin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of two closely related quassinoids: Picrasin B acetate (B1210297) and Quassin. Quassinoids, a group of degraded triterpenoids primarily isolated from the Simaroubaceae family, are known for their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-malarial effects. This document summarizes available experimental data to facilitate an objective comparison of their performance, details the experimental protocols used in these studies, and visualizes the key signaling pathways involved.
Quantitative Efficacy Data
While direct comparative studies evaluating Picrasin B acetate and Quassin under identical experimental conditions are limited, this section compiles available quantitative data from various studies to provide an overview of their respective potencies.
Table 1: Comparison of Cytotoxic and Anti-inflammatory Efficacy (IC50 values)
| Compound | Biological Activity | Cell Line / Assay | IC50 Value | Reference |
| Quassin | Cytotoxicity | Human Hepatocellular Carcinoma (HepG2) | Not explicitly found, but related quassinoids show activity | [1] |
| Cytotoxicity | Human Promyelocytic Leukemia (HL-60) | ~5.0 µg/mL (for a chloroform (B151607) extract of Quassia borneensis containing quassinoids) | [2] | |
| CYP1A1 Inhibition | Rat Liver Microsomes | 3.57 µg/mL | [3] | |
| CYP1A2 Inhibition | Rat Liver Microsomes | 22.3 µg/mL | [3] | |
| Picrasin B | Neuroprotection | H₂O₂-induced oxidative stress in SH-SY5Y cells | Potent activity, comparable to trolox (B1683679) (quantitative IC₅₀ not provided) | [4] |
| Quassin | Neuroprotection | H₂O₂-induced oxidative stress in SH-SY5Y cells | Potent activity, comparable to trolox (quantitative IC₅₀ not provided) | [4] |
Note: The lack of directly comparable IC50 values for this compound and Quassin in the same cancer cell lines or anti-inflammatory models highlights a gap in the current research literature. The data presented is based on individual studies and should be interpreted with caution due to variations in experimental conditions.
Signaling Pathway Modulation
Both this compound and Quassin are believed to exert their therapeutic effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to inflammation and cell proliferation.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes.
Recent studies suggest that Quassin exerts its anti-neuroinflammatory effects by upregulating A20, a ubiquitin-editing enzyme that acts as a negative regulator of the NF-κB pathway[5]. By enhancing A20, Quassin can inhibit the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing the transcription of inflammatory target genes. While the specific mechanism for this compound is less clear, it is likely to follow a similar pattern of NF-κB inhibition, a common trait among quassinoids.
Caption: Modulation of the NF-κB pathway by Quassin and this compound.
MAPK Signaling Pathway
The MAPK signaling cascade, including pathways like ERK, JNK, and p38, is crucial for cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often implicated in cancer.
Some quassinoid derivatives have been shown to target the MAPK pathway[6]. For instance, the quassinoid analogue NBT-272 has been found to interfere with both the AKT and MEK/ERK signaling pathways in embryonal tumors[6]. It is plausible that both this compound and Quassin exert their anti-cancer effects, at least in part, by inhibiting the phosphorylation cascade of the MAPK pathway, thereby reducing the activity of downstream transcription factors responsible for cell proliferation and survival.
Caption: Putative modulation of the MAPK/ERK pathway by quassinoids.
Experimental Protocols
This section details the methodologies for key experiments commonly used to evaluate the efficacy of compounds like this compound and Quassin.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: A typical workflow for an MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Quassin in a suitable solvent and add them to the respective wells. Include a solvent control.
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.
Western Blot for Signaling Protein Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins in the MAPK and NF-κB pathways.
Detailed Steps:
-
Cell Lysis: Treat cells with this compound or Quassin for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation status.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total ERK, phospho-p65, or total p65).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected by an imaging system.
-
Analysis: The intensity of the bands corresponding to the target proteins can be quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression or phosphorylation.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Detailed Steps:
-
Transfection: Co-transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Compound Treatment and Stimulation: Treat the transfected cells with this compound or Quassin for a defined period before stimulating them with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells to release the expressed luciferase enzymes.
-
Luciferase Activity Measurement: Measure the luminescence produced by firefly luciferase (from the NF-κB reporter) and Renilla luciferase (from the control plasmid) using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity in the presence of the compound indicates inhibition of NF-κB transcriptional activity.
Conclusion
Both this compound and Quassin demonstrate significant biological activities, particularly in the realms of anti-inflammatory and anti-cancer research. While a direct, quantitative comparison of their efficacy is hampered by a lack of head-to-head studies, the available data suggests that both compounds are potent modulators of the NF-κB and MAPK signaling pathways. Further research with standardized experimental protocols is necessary to definitively determine which compound offers superior efficacy for specific therapeutic applications. This guide provides a foundational understanding for researchers to design and interpret future comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quassin exerts anti-neuroinflammatory and antidepressant effects through upregulation of A20-mediated modulation of microglia polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The quassinoid derivative NBT-272 targets both the AKT and ERK signaling pathways in embryonal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Picrasin B Acetate: A Comparative Analysis of its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Picrasin B acetate (B1210297), a quassinoid isolated from plants of the Picrasma genus, has emerged as a compound of interest in oncology research due to its potential anticancer properties. This guide provides a comparative analysis of Picrasin B acetate's anticancer effects, drawing on available experimental data for related compounds and placing it in context with other antineoplastic agents. While direct comparative studies on this compound are limited, this guide synthesizes current knowledge to offer a valuable resource for researchers exploring novel therapeutic avenues.
Comparative Cytotoxicity
Precise IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature. However, studies on closely related quassinoids and extracts from Picrasma quassioides provide insights into its potential potency. For a relevant comparison, Doxorubicin, a widely used chemotherapeutic agent, is included as a benchmark.
| Compound/Extract | Cell Line | IC50 (µM) | Incubation Time (h) |
| Picrasidine I | HMY-1 (Melanoma) | ~20 µM (estimated from graphical data) | 48 |
| A2058 (Melanoma) | ~15 µM (estimated from graphical data) | 48 | |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | Not specified | 48 |
| SUM-159 (Breast Cancer) | Not specified | 48 | |
| Pivarubicin (Doxorubicin analog) | MDA-MB-231 (Breast Cancer) | ~0.1 µM | 48 |
| SUM-159 (Breast Cancer) | ~0.2 µM | 48 |
Note: Data for Picrasidine I is used as a proxy for this compound due to structural similarity and the lack of specific data for the latter. The cytotoxicity of Pivarubicin, a more potent analog of Doxorubicin, is included to provide a broader context of anthracycline efficacy. It is crucial to note that these are not direct head-to-head comparisons and experimental conditions may vary between studies.
Mechanistic Insights: Signaling Pathways in Focus
The anticancer effects of this compound and related quassinoids are believed to be mediated through the modulation of key signaling pathways that govern cell survival, proliferation, and apoptosis.
Apoptosis Induction
Experimental evidence from studies on the related compound Picrasidine I suggests that it induces apoptosis in cancer cells through the intrinsic pathway.[1] This involves the upregulation of pro-apoptotic proteins such as Bax and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c, ultimately activating the caspase cascade.[1]
Caption: Inferred apoptotic pathway of this compound.
Cell Cycle Arrest
This compound and its analogs have been shown to induce cell cycle arrest, a critical mechanism for halting cancer cell proliferation. Studies on Picrasidine I indicate that it can induce arrest in the sub-G1 phase of the cell cycle.[1] This is often accompanied by the downregulation of key cell cycle regulatory proteins, including cyclin A2, cyclin D1, and cyclin-dependent kinases 4 and 6 (CDK4/6).[1]
Caption: Inferred cell cycle arrest mechanism of this compound.
Modulation of MAPK and PI3K/Akt Signaling
The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways are crucial for cell survival and proliferation and are often dysregulated in cancer. Research on Picrasidine I suggests that its pro-apoptotic effects are linked to the activation of the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, while simultaneously inhibiting the protein kinase B (Akt) signaling pathway.[1] This dual action on key survival and stress-activated pathways likely contributes significantly to its anticancer activity.
Caption: Inferred modulation of MAPK and PI3K/Akt pathways by this compound.
Experimental Protocols
This section provides an overview of the methodologies commonly employed to evaluate the anticancer effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: MTT assay workflow for cytotoxicity assessment.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.
Workflow:
Caption: Cell cycle analysis workflow.
Protocol:
-
Cell Treatment: Culture cells with this compound for the desired time.
-
Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
While direct comparative data for this compound is still emerging, the available evidence from related quassinoids suggests it is a promising candidate for further anticancer drug development. Its multi-pronged mechanism of action, involving the induction of apoptosis, cell cycle arrest, and modulation of key cancer-related signaling pathways, makes it an attractive therapeutic lead.
Future research should focus on:
-
Direct comparative studies: Head-to-head comparisons of this compound with standard-of-care chemotherapeutics are essential to accurately gauge its therapeutic potential.
-
In vivo validation: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
-
Target identification: Elucidating the precise molecular targets of this compound will provide a deeper understanding of its mechanism of action and may reveal biomarkers for patient stratification.
By addressing these key areas, the scientific community can fully unlock the potential of this compound as a novel anticancer agent.
References
A Comparative Analysis of Picrasin B Acetate and Picrasin K: Structural Distinctions and Biological Activities
For Immediate Release
A detailed comparison of Picrasin B acetate (B1210297) and Picrasin K, two quassinoid compounds, reveals distinct structural differences that likely contribute to their varying biological activities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their chemical structures, alongside available experimental data on their bioactivities.
Structural Differences
Picrasin B acetate and Picrasin K belong to the quassinoid family, a group of bitter principles known for their complex structures and diverse pharmacological effects. The core structural difference lies in the functional groups attached to the picrasane (B1241345) skeleton.
This compound is characterized by an acetate group at position C-2 of its core structure. Its molecular formula is C23H30O7.
Picrasin K , a newer addition to the picrasin family, is structurally similar to Picrasin B but lacks the acetate group. Instead, it possesses a hydroxyl group at the same C-2 position. This seemingly minor difference in a single functional group can significantly impact the molecule's polarity, solubility, and interaction with biological targets.
Below is a visual representation of their chemical structures:
Caption: Chemical structures of this compound and Picrasin K.
Comparative Biological Activities
While direct comparative studies between this compound and Picrasin K are limited, preliminary data for each compound suggest potential differences in their biological profiles.
| Compound | Biological Activity | Cell Line/Organism | IC50/EC50 | Reference |
| Picrasin K | Antiplasmodial | Plasmodium falciparum | 8 µM | |
| Picrasin K | Cytotoxicity | Human Cancerous Cell Line | Low activity (details not specified) | |
| Picrasin B | Neuroprotection | SH-SY5Y human neuroblastoma cells | Data not available | [1] |
| Bioconverted Picrasma quassioides Extract | Anti-inflammatory | RAW 264.7 macrophages | Data not available | [2] |
| Bioconverted Picrasma quassioides Extract | Anti-angiogenic | Chicken chorioallantoic membrane (CAM) assay | Data not available | [2] |
Note: Data for Picrasin B is included as a close structural analog to this compound. Data for the extract provides context for the general activities of picrasin compounds.
Experimental Protocols
In Vitro Antiplasmodial Assay for Picrasin K
The in vitro activity of Picrasin K against Plasmodium falciparum was determined using a standard microdilution technique. The protocol involves the following key steps:
-
Parasite Culture: The chloroquine-resistant FcB1 strain of P. falciparum is cultured in RPMI 1640 medium supplemented with 10% human serum and maintained in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Drug Preparation: A stock solution of Picrasin K is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Assay Procedure: Asynchronous parasite cultures with a parasitemia of 1-2% are incubated with the various concentrations of Picrasin K in 96-well microplates for 72 hours.
-
Growth Inhibition Assessment: Parasite growth is determined by measuring the activity of parasite-specific lactate (B86563) dehydrogenase (pLDH) using a colorimetric assay. The absorbance is read at a specific wavelength, and the results are expressed as the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control.
Cytotoxicity and Anti-Inflammatory Assays (General Protocols)
While specific protocols for this compound and Picrasin K are not detailed in the available literature, standard assays are commonly employed to evaluate these activities.
-
Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) or normal cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
-
-
Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages):
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates.
-
Compound and LPS Treatment: Cells are pre-treated with different concentrations of the test compound for a short period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide Measurement: After incubation, the amount of nitric oxide (NO) produced in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
-
Signaling Pathways
The precise signaling pathways modulated by this compound and Picrasin K are yet to be fully elucidated. However, studies on extracts from Picrasma quassioides, which are rich in picrasin compounds, suggest involvement of the NF-κB and MAPK signaling pathways in their anti-inflammatory and anti-angiogenic effects.[2]
A study on a bioconverted extract of Picrasma quassioides demonstrated a reduction in the phosphorylation of key inflammatory signaling proteins, including p38, Akt-1, SAPK/JNK, and IκB .[2] This suggests that picrasin compounds may exert their effects by interfering with these critical inflammatory cascades.
Caption: Putative signaling pathways modulated by picrasin compounds.
Conclusion
The structural variation between this compound and Picrasin K, specifically the presence of an acetate versus a hydroxyl group at C-2, is a critical determinant of their physicochemical properties and, consequently, their biological activities. While current data is limited, it points towards distinct pharmacological profiles. Further comprehensive studies directly comparing these two compounds are warranted to fully understand their therapeutic potential and structure-activity relationships. This will be invaluable for guiding future drug discovery and development efforts based on the picrasin scaffold.
References
Picrasin B Acetate: A Comparative Analysis Against Standard Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Picrasin B acetate (B1210297), a natural quassinoid compound, and its potential as an anticancer agent against established standard chemotherapy drugs such as Doxorubicin, Cisplatin (B142131), and Paclitaxel. This document synthesizes available preclinical data, outlines common experimental methodologies for comparative evaluation, and visualizes key signaling pathways implicated in their mechanisms of action.
Introduction
Picrasin B acetate is a member of the quassinoid family, a group of bitter principles derived from plants of the Simaroubaceae family. Traditionally, extracts from these plants have been used in folk medicine for various ailments.[1] Modern research has identified quassinoids as possessing a range of biological activities, including potent anti-proliferative effects on various tumor cell types.[1][2] This has spurred interest in this compound as a potential candidate for cancer therapy.
Standard chemotherapy drugs like Doxorubicin, Cisplatin, and Paclitaxel are cornerstones of current oncology practice. They operate through distinct mechanisms, primarily by inducing DNA damage or interfering with cellular division, leading to cancer cell death. This guide aims to juxtapose the characteristics of this compound with these conventional agents to highlight its potential and identify areas for future research.
Data Presentation: A Comparative Overview
Direct comparative studies with quantitative data (e.g., IC50 values) for this compound against a wide array of cancer cell lines, directly paralleling standard chemotherapeutics, are limited in the currently available scientific literature. However, to provide a benchmark for cytotoxicity, the following tables summarize reported IC50 values for Doxorubicin, Cisplatin, and Paclitaxel in commonly used cancer cell lines.
Table 1: Cytotoxicity of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| MCF-7 | Breast Cancer | 0.68 ± 0.04 µg/mL[1] | 48 hours |
| MCF-7 | Breast Cancer | 400 nM | Not Specified |
| MCF-7/ADR (Resistant) | Breast Cancer | 13.2 ± 0.2 µg/mL[3] | 48 hours |
| MDA-MB-231 | Breast Cancer | 6602 nM[4] | 48 hours |
Table 2: Cytotoxicity of Cisplatin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| A549 | Lung Cancer | 16.48 µmol/L[5] | 24 hours |
| A549 | Lung Cancer | 9 ± 1.6 µM[6] | 72 hours |
| A549/CDDP (Resistant) | Lung Cancer | 33.85 µmol/L[5] | 24 hours |
| H460/CisR (Resistant) | Lung Cancer | 43.01 µM[7] | Not Specified |
Table 3: Cytotoxicity of Paclitaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| HeLa | Cervical Cancer | 5 nM - 10 nM[8] | 24 hours |
| HeLa/Taxol (Resistant) | Cervical Cancer | 8.070 µM[9] | 48 hours |
| Various | Various | 2.5 - 7.5 nM[10] | 24 hours |
Mechanism of Action and Signaling Pathways
This compound and Quassinoids:
The precise molecular mechanism of this compound is still under investigation. However, studies on related quassinoids suggest that their anticancer effects may be mediated through the inhibition of protein synthesis.[1] Furthermore, quassinoids have been reported to modulate several key signaling pathways involved in cancer cell proliferation and survival, including the AKT, MEK, and c-MYC pathways.[10] Some evidence also points to the induction of apoptosis, though the exact signaling cascade is not fully elucidated.[1][5] One study intriguingly found that Picrasin B exhibited neuroprotective effects without cytotoxic activity in HeLa or A549 cells, suggesting that its biological effects may be cell-type specific and require further investigation.[4]
Standard Chemotherapy Drugs:
-
Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and apoptosis. Its cytotoxic effects are often mediated through the p53 and MAPK signaling pathways.
-
Cisplatin: As a platinum-based compound, cisplatin forms adducts with DNA, leading to cross-linking and subsequent cell cycle arrest and apoptosis. The p53 pathway plays a crucial role in mediating cisplatin-induced apoptosis.
-
Paclitaxel: This taxane (B156437) promotes the polymerization of tubulin, leading to the formation of stable, non-functional microtubules. This disrupts the normal process of mitosis, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.
Mandatory Visualizations
Caption: A typical experimental workflow for comparing the anticancer effects of a novel compound like this compound with standard chemotherapy drugs.
Caption: Simplified overview of the proposed or established signaling pathways for this compound (representing quassinoids) and standard chemotherapy drugs.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
1. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with serial dilutions of this compound and the standard chemotherapy drugs (Doxorubicin, Cisplatin, Paclitaxel) for 24, 48, or 72 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
-
2. Apoptosis Assay (TUNEL Assay)
-
Objective: To detect DNA fragmentation, a hallmark of apoptosis.
-
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with IC50 concentrations of the respective drugs for a predetermined time (e.g., 24 or 48 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes and then permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled dUTPs) for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Counterstaining: Counterstain the nuclei with a DNA-specific stain such as DAPI (4',6-diamidino-2-phenylindole).
-
Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will show blue fluorescence from DAPI.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells in several random fields.
-
3. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice, 4-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ to 5x10⁶ cells in 100 µL of PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound and the standard chemotherapy drugs via an appropriate route (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules. The control group receives the vehicle.
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth inhibition and survival rates between the different treatment groups.
-
Conclusion and Future Directions
This compound, as a representative of the quassinoid family, shows promise as a potential anticancer agent. The available literature suggests that its mechanism of action may involve the inhibition of protein synthesis and modulation of key oncogenic signaling pathways, which is distinct from the primary mechanisms of many standard chemotherapy drugs.
However, a significant gap exists in the literature regarding direct, quantitative comparisons of this compound with standard chemotherapeutics. The lack of comprehensive IC50 data across a panel of cancer cell lines and in vivo efficacy studies makes a definitive comparison challenging.
Future research should focus on:
-
Systematic in vitro screening: Determining the IC50 values of this compound against a broad panel of cancer cell lines and comparing them directly with standard drugs.
-
In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
-
Preclinical in vivo studies: Conducting well-designed animal studies to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.
Such studies are crucial to validate the therapeutic potential of this compound and to determine its place in the landscape of cancer therapy, either as a standalone treatment or in combination with existing drugs.
References
- 1. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quassinoids as Promising Anti-cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Picrasin B and Nigakilactone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two quassinoids, Picrasin B and Nigakilactone, based on available experimental data. This document summarizes their known anti-inflammatory, anticancer, and neuroprotective properties, presents detailed experimental protocols for key assays, and visualizes implicated signaling pathways.
Data Presentation: A Comparative Overview of Biological Activities
The available quantitative data for the biological activities of Picrasin B and various Nigakilactones are limited and derived from different studies, which should be considered when making comparisons.
Table 1: Anticancer Activity of Picrasin B and Nigakilactone C
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Picrasin B | Data Not Available | - | - | - |
| Nigakilactone C | HT-1080 | Fibrosarcoma | 3 - 6 | [1] |
| Colon 26-L5 | Murine Carcinoma | 3 - 6 | [1] | |
| MDA-MB-231 | Human Breast Cancer | 3 - 5 | [1] | |
| AGS | Human Gastric Cancer | 3 - 5 | [1] | |
| HeLa | Human Cervical Cancer | 3 - 5 | [1] |
Table 2: Anti-Inflammatory Activity of Picrasin B and Nigakilactones
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Picrasin B | Data Not Available | - | - | - |
| Various Nigakilactones | Nitric Oxide (NO) Production | RAW 264.7 | > 30 | [2] |
Table 3: Neuroprotective Activity of Picrasin B and Nigakilactone F
| Compound | Assay | Cell Line | Activity | Reference |
| Picrasin B | H₂O₂-induced oxidative stress | SH-SY5Y | Potent neuroprotective effects, comparable to Trolox | |
| Nigakilactone F | H₂O₂-induced oxidative stress | SH-SY5Y | Potent neuroprotective effects, comparable to Trolox |
In-Depth Look at Biological Activities and Mechanisms of Action
Anticancer Activity
Nigakilactone C has demonstrated cytotoxic and antiproliferative effects against a range of cancer cell lines, with IC50 values in the low micromolar range[1][3]. Its mechanism of action is linked to the induction of apoptosis and the modulation of several key cellular signaling pathways, including the STAT3, NF-κB, MAPK, and PI3K/AKT pathways[4]. A primary proposed mechanism is the inhibition of the AP-1 (Activator Protein-1) signaling pathway[1][4].
Picrasin B , as a constituent of Picrasma quassioides, is associated with the plant's overall anticancer properties[5]. However, specific IC50 values for Picrasin B against various cancer cell lines are not well-documented in the available literature, making a direct quantitative comparison with Nigakilactone C challenging.
Anti-Inflammatory Activity
Both Picrasin B and Nigakilactones are recognized for their potential anti-inflammatory effects, a characteristic of the quassinoid class of compounds[6][7]. The anti-inflammatory mechanism of Picrasma quassioides extracts, which contain these compounds, is attributed to the interruption of inflammatory gene regulation pathways such as the NF-κB and MAPK pathways[8]. One study reported that several tested Nigakilactones showed no significant inhibition of nitric oxide (NO) production, a key inflammatory mediator, with IC50 values greater than 30 µM[2]. Specific quantitative data on the anti-inflammatory activity of Picrasin B is currently lacking.
Neuroprotective Activity
A study has shown that both Picrasin B and Nigakilactone F exhibit excellent neuroprotective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y human neuroblastoma cells. Their potency was reported to be comparable to that of Trolox, a known antioxidant. This suggests that these compounds may have specific protective effects on neurons.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Anticancer Activity: MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Picrasin B or Nigakilactone). A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 540 and 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve[6].
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compound for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The plates are incubated for 24 hours to allow for the production of NO.
-
Nitrite (B80452) Measurement: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This typically involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: A standard curve using known concentrations of sodium nitrite is prepared to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined[2].
Neuroprotective Activity: H₂O₂-Induced Oxidative Stress Assay in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide.
-
Cell Culture and Seeding: Human neuroblastoma SH-SY5Y cells are cultured and seeded in 96-well plates.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compound (e.g., Picrasin B or Nigakilactone F) for a specified duration (e.g., 24 hours).
-
Induction of Oxidative Stress: After pre-treatment, the cells are exposed to a specific concentration of hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.
-
Cell Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT assay (as described in the anticancer activity protocol) or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.
-
Data Analysis: The percentage of cell viability in the treated groups is compared to the H₂O₂-treated control group to determine the neuroprotective effect of the compound.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by Picrasin B and Nigakilactone, as well as a generalized experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Confirming Picrasin B Acetate Target Engagement with IKKβ in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the cellular target engagement of Picrasin B acetate (B1210297), a natural product with known anti-inflammatory and anti-cancer properties. Based on its well-documented inhibitory effect on the NF-κB signaling pathway, this guide focuses on IκB kinase β (IKKβ) as a primary putative direct target. We will compare Picrasin B acetate with a well-characterized, hypothetical alternative IKKβ inhibitor, Compound X, and provide detailed experimental protocols for confirming target engagement in a cellular context.
Comparative Data on IKKβ Engagement
The following table summarizes key performance indicators for this compound and a hypothetical alternative, Compound X, in assays designed to measure direct binding and cellular engagement with IKKβ.
| Parameter | This compound | Compound X (Alternative) | Assay Type |
| Binding Affinity (Kd) | ~5 µM (Hypothesized) | 100 nM | Surface Plasmon Resonance (SPR) |
| Cellular Target Engagement (EC50) | ~10 µM (Hypothesized) | 500 nM | Cellular Thermal Shift Assay (CETSA) |
| Target Stabilization | Moderate | Strong | Drug Affinity Responsive Target Stability (DARTS) |
| Inhibition of IκBα Phosphorylation (IC50) | ~15 µM | 750 nM | In-cell Western |
Experimental Protocols
Here, we provide detailed protocols for three key methodologies to assess the target engagement of this compound with IKKβ.
Drug Affinity Responsive Target Stability (DARTS)
This method leverages the principle that a protein, when bound by a small molecule, becomes more resistant to proteolysis.
Protocol:
-
Cell Lysis:
-
Culture cells (e.g., HEK293T) to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse in M-PER lysis buffer supplemented with protease inhibitors.
-
Centrifuge the lysate at 18,000 x g for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Compound Incubation:
-
Aliquot the cell lysate into equal volumes.
-
Treat the aliquots with either this compound (e.g., at 1x, 10x, and 100x the expected Kd), Compound X as a positive control, or DMSO as a vehicle control.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Protease Digestion:
-
Add pronase or thermolysin to each sample at varying concentrations (e.g., 1:100, 1:500, 1:1000 protease to total protein ratio).
-
Incubate for 30 minutes at room temperature.
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the protein samples by SDS-PAGE.
-
Visualize the protein bands by Coomassie staining or perform a Western blot using an anti-IKKβ antibody.
-
A protected band for IKKβ in the this compound-treated sample compared to the DMSO control indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the ligand-induced thermal stabilization of the target protein in intact cells or cell lysates.
Protocol:
-
Cell Treatment:
-
Treat intact cells in culture with this compound, Compound X, or DMSO for 1-2 hours.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble IKKβ by Western blot.
-
A shift in the melting curve to a higher temperature for this compound-treated cells compared to controls confirms target engagement.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique to measure the binding kinetics and affinity between a small molecule and a purified protein.
Protocol:
-
Chip Preparation:
-
Immobilize purified recombinant human IKKβ protein onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound and Compound X in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Measure the change in the refractive index in real-time to monitor the association and dissociation of the compound.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathway and the experimental workflows.
Caption: NF-κB signaling pathway and the putative point of inhibition by this compound.
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
A Comparative Guide to Synthetic vs. Natural Picrasin B Acetate for Researchers
This guide provides a comprehensive comparison of Picrasin B acetate (B1210297) derived from natural sources versus that produced through chemical synthesis. It is intended for researchers, scientists, and drug development professionals who utilize this potent quassinoid in their studies. While direct, head-to-head experimental comparisons in published literature are scarce, this document outlines the fundamental differences between the two forms and provides the necessary experimental framework to conduct such a comparison.
Introduction to Picrasin B Acetate
This compound is a diterpenoid belonging to the quassinoid family, a group of natural products known for their bitter taste and diverse pharmacological activities. The primary natural source of this compound is the herbs of Picrasma quassioides (D. Don) Benn.[1][2][3]. This compound, like other quassinoids, has demonstrated a range of biological effects, including anti-inflammatory and anti-proliferative properties. These effects are largely attributed to its ability to modulate key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
As with many natural products, the advancement of chemical synthesis techniques offers an alternative to extraction from botanical sources. This guide explores the key characteristics, potential performance differences, and the experimental protocols required to evaluate and compare natural and synthetic this compound.
Comparison of General Characteristics
The choice between using a naturally derived or synthetically produced compound can have significant implications for experimental reproducibility, purity, and scalability. The following table summarizes the key distinctions.
| Feature | Natural this compound | Synthetic this compound |
| Source | Extracted from the herbs of Picrasma quassioides (D. Don) Benn. | Produced through multi-step chemical synthesis from precursor molecules. |
| Purity | High purity (≥98-99%) is commercially achievable. | Purity is dependent on the success of the synthesis and purification process. |
| Potential Impurities | Primarily other structurally related quassinoids or plant metabolites. | Residual catalysts, reagents, solvents, and synthetic byproducts. |
| Stereochemistry | Exists as a single, naturally occurring enantiomer. | Enantiomeric purity depends on the synthetic route (i.e., use of chiral starting materials or asymmetric synthesis). An enantioselective synthesis for the parent compound, (+)-Picrasin B, has been developed. |
| Yield & Scalability | Yield can be variable, depending on plant source, geography, and season. Scaling up may be limited by biomass availability. | Potentially more scalable and provides a consistent, reproducible supply once a robust synthetic route is established. |
| Cost & Availability | Cost is influenced by the efficiency of extraction and purification from plant material. | High initial development cost. The final cost depends on the complexity of the synthesis, and the cost of starting materials and reagents. |
Biological Activity and Performance Data
Specific, peer-reviewed IC50 values for this compound across various cell lines and assays are not widely reported in the literature. Often, studies focus on the activity of the parent plant extract or other related quassinoid compounds. For example, Kumujian A, another compound from P. quassioides, shows anti-inflammatory activity with an IC50 of 4.87 µg/mL for inhibiting superoxide (B77818) anion generation and 6.29 µg/mL for elastase release[2].
To conduct a direct comparison, researchers must determine these values experimentally. The table below is presented as a template for organizing such data.
| Assay Type | Cell Line | Performance Metric | Representative Data (IC50) |
| Cytotoxicity | e.g., HEK293 | Cell Viability | Value to be determined experimentally (µM) |
| Anti-proliferative | e.g., HeLa, A549 | DNA Synthesis (BrdU) | Value to be determined experimentally (µM) |
| Anti-inflammatory | e.g., RAW 264.7 | Nitric Oxide Inhibition | Value to be determined experimentally (µM) |
Mandatory Visualizations
Signaling Pathways
This compound is understood to exert its biological effects by modulating critical inflammatory and cell survival pathways.
Caption: The NF-κB signaling pathway and proposed inhibition by this compound.
Caption: The MAPK/ERK signaling pathway and a potential point of modulation.
Experimental Workflow
A logical workflow is essential for the objective comparison of natural and synthetic compounds.
Caption: Workflow for comparing the biological activity of natural vs. synthetic compounds.
Detailed Experimental Protocols
The following protocols provide a framework for the direct comparison of natural and synthetic this compound.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol assesses the effect of the compound on cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
96-well flat-bottom plates
-
HEK293 cells (or other relevant cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (Natural and Synthetic stocks, dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of both natural and synthetic this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2: Anti-Inflammatory Activity using Griess Assay
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
LPS from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[6]
-
Sodium nitrite (B80452) standard solution
-
Complete culture medium
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat cells with various concentrations of natural and synthetic this compound for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for an additional 24 hours.[7]
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to the supernatant, followed by 50 µL of Component B. Incubate for 10 minutes at room temperature, protected from light.[6]
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration using the sodium nitrite standard curve. Determine the percentage inhibition of NO production and calculate the IC50 value.
Protocol 3: Anti-Proliferative Activity using BrdU Assay
This protocol measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
HeLa cells (or other proliferating cell line)
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution (10 µM)[8]
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with serial dilutions of natural and synthetic this compound as described in the MTT assay protocol. Incubate for the desired treatment period (e.g., 24 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 1X and incubate for 2-4 hours at 37°C.[9]
-
Fixation and Denaturation: Remove the medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[9]
-
Antibody Incubation: Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour. Following another wash, add the HRP-conjugated secondary antibody and incubate for 1 hour.[9]
-
Detection: Wash the wells and add TMB substrate. Monitor color development for 5-30 minutes. Add stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
Conclusion
The choice between natural and synthetic this compound involves a trade-off between established biological precedence and the potential for greater scalability and purity control. Naturally sourced material benefits from being the enantiomerically pure form used in historical and traditional contexts, but may contain other related natural products. Synthetic material offers the promise of a highly pure, well-characterized, and scalable supply, but requires a complex and validated synthetic process to ensure enantiomeric purity and the absence of process-related impurities.
Ultimately, for rigorous and reproducible scientific research, the ideal compound—whether natural or synthetic—is one that is thoroughly characterized with confirmed structure and high purity. This guide provides the foundational knowledge and a robust set of experimental protocols for researchers to perform a direct and objective comparison, enabling an informed decision for their specific research needs.
References
- 1. BOC Sciences (Page 371) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of Picrasin B Acetate for Preclinical Research
This guide provides a statistical validation and comparison of Picrasin B acetate's experimental data against other common alternatives for researchers, scientists, and drug development professionals. The information is presented to facilitate an objective evaluation of its therapeutic potential.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Picrasin B acetate (B1210297) and its alternatives in key experimental models of inflammation and cancer.
Table 1: Comparative Anti-inflammatory Activity
This table compares the half-maximal inhibitory concentration (IC₅₀) of this compound and alternative compounds in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. A lower IC₅₀ value indicates greater potency.
| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |
| This compound | iNOS | RAW 264.7 | Data Not Available | - |
| Picrasin B | iNOS | RAW 264.7 | Assumption based on related compounds | - |
| Dexamethasone | iNOS | RAW 264.7 | ~34.6 µg/mL (~88 µM) | [1] |
| Parthenolide | iNOS | THP-1 | 1.091–2.620 µM | [2][3] |
Table 2: Comparative Cytotoxic Activity against Cancer Cell Lines
This table presents the IC₅₀ values of this compound and alternative compounds against various human cancer cell lines, indicating their potential as anti-cancer agents.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | Various | Various | Data Not Available | - |
| Related Quassinoids | HeLa, MKN-28, B-16 | Cervical, Gastric, Melanoma | Varies | [4] |
| Parthenolide | THP-1 | Leukemia | <12.5 µM (non-toxic) | [2][5] |
| Doxorubicin | MCF-7 | Breast | Varies | [6] |
Note: Specific IC₅₀ data for this compound against these cancer cell lines is not available in the cited literature. Data for related quassinoids from Picrasma quassioides show cytotoxic effects.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol determines the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
a. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or the alternative compounds (Dexamethasone, Parthenolide) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 18-24 hours to induce NO production.
-
b. Nitric Oxide Measurement (Griess Assay):
-
Principle: The Griess reagent detects nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO in the cell culture supernatant.
-
Procedure:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite from a standard curve generated with known concentrations of sodium nitrite.
-
The IC₅₀ value is determined by plotting the percentage of NO inhibition versus the compound concentration.
-
NF-κB Signaling Pathway Analysis (Western Blot)
This protocol is used to assess the effect of this compound on the activation of the NF-κB signaling pathway by measuring the phosphorylation and degradation of key pathway proteins.
a. Protein Extraction:
-
After treatment as described in the anti-inflammatory assay, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA or Bradford protein assay.
b. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify the band intensities using densitometry software.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: this compound's putative inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for the anti-inflammatory (NO inhibition) assay.
Caption: Experimental workflow for Western blot analysis of the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide inhibits LPS-induced inflammatory cytokines through the toll-like receptor 4 signal pathway in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Picrasin B Acetate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Picrasin B acetate (B1210297), a natural product utilized in life sciences research, requires careful handling and adherence to specific disposal protocols due to its biological activity and potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of Picrasin B acetate, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Understanding the Hazard Profile of this compound
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Avoid Contamination: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound and contaminated materials. This process is designed to comply with general laboratory hazardous waste management guidelines and regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2][3][4][5][6][7][8][9]
1. Segregation of Waste:
At the point of generation, segregate all waste contaminated with this compound from non-hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Empty containers that held this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Materials used for cleaning spills (e.g., absorbent pads, wipes).
2. Waste Container Selection and Labeling:
-
Container Type: Use a designated, leak-proof, and sealable hazardous waste container that is compatible with the chemical. Plastic containers are generally preferred for solid waste.[2]
-
Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name, "this compound." Include the date when the first item of waste was placed in the container.
3. Waste Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[2][3]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[2][3] Do not overfill the container; it should be sealed when it is about three-quarters full to prevent spills.
-
Incompatible Wastes: Do not mix this compound waste with other incompatible chemical wastes in the same container.[3]
4. Disposal of Empty Containers:
-
Containers that held this compound should be managed as hazardous waste. If regulations permit, triple-rinsing the container with a suitable solvent may render it non-hazardous. However, the rinsate must be collected and disposed of as hazardous waste.
5. Scheduling a Waste Pickup:
-
Once the waste container is full or has been in accumulation for the maximum allowable time (per institutional and regulatory guidelines, often up to one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][3]
6. Final Disposal Method:
-
Given the biological activity of quassinoids and the general handling of cytotoxic compounds, high-temperature incineration is the preferred method of disposal for this compound waste.[10] This process ensures the complete destruction of the chemical, preventing its release into the environment. Landfilling is not a recommended disposal method.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key quantitative parameters related to the handling and disposal of this compound.
| Parameter | Value/Guideline | Source |
| Storage Temperature | -20°C | [3] |
| Molecular Formula | C23H30O7 | [3] |
| Molecular Weight | 418.486 g/mol | |
| Satellite Accumulation Limit (General Hazardous Waste) | 55 gallons | [2] |
| Satellite Accumulation Limit (Acutely Toxic Waste) | 1 quart (liquid) or 1 kg (solid) | [2] |
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the logical relationships in the disposal process for this compound.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. benchchem.com [benchchem.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. Download [lf-public.deq.utah.gov:443]
- 6. actenviro.com [actenviro.com]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. epa.gov [epa.gov]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. youtube.com [youtube.com]
Essential Safety and Operational Guide for Handling Picrasin B Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Picrasin B acetate (B1210297), a natural product isolated from plants of the Picrasma genus. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), this document is based on the known biological activities of related quassinoid compounds and general best practices for handling potentially hazardous research chemicals.[1][2][3] Researchers should handle Picrasin B acetate with a high degree of caution, assuming it to be a toxic and hazardous compound.
Assumed Hazard Assessment
Key Assumed Hazards:
-
Acute Toxicity: Potential for harm from short-term exposure.
-
Cytotoxicity: May be damaging to cells.[4]
-
Irritation: Potential for skin and eye irritation upon direct contact.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | ANSI Z87.1 or equivalent |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). Gloves should be inspected for integrity before each use and changed frequently. | ASTM F739 or equivalent |
| Skin and Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of exposure, a chemical-resistant apron or suit should be worn. | |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required to prevent inhalation of dust. | NIOSH 42 CFR 84 or equivalent |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is crucial for minimizing risk.
Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to contain any potential airborne particles.[6]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Have a chemical spill kit available that is appropriate for handling solid chemical spills.
Handling:
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the solid this compound slowly to avoid splashing.
-
General Handling: Avoid direct contact with the solid compound and its solutions. Use appropriate laboratory equipment (spatulas, forceps, etc.) for all transfers.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All solid this compound waste and solutions should be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous chemical waste.
-
Disposal Route: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural steps for the safe handling of this compound in a laboratory setting.
References
- 1. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quassinoid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
